Befotertinib mesylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2226167-02-6 |
|---|---|
Molecular Formula |
C30H36F3N7O5S |
Molecular Weight |
663.7 g/mol |
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-[1-(2,2,2-trifluoroethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonic acid |
InChI |
InChI=1S/C29H32F3N7O2.CH4O3S/c1-6-27(40)34-22-15-23(26(41-5)16-25(22)38(4)14-13-37(2)3)36-28-33-12-11-21(35-28)20-17-39(18-29(30,31)32)24-10-8-7-9-19(20)24;1-5(2,3)4/h6-12,15-17H,1,13-14,18H2,2-5H3,(H,34,40)(H,33,35,36);1H3,(H,2,3,4) |
InChI Key |
FFQDXZLQXPZZDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)CC(F)(F)F)OC.CS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Befotertinib Monomesilate: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Befotertinib monomesilate, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), represents a significant advancement in the targeted therapy of non-small cell lung cancer (NSCLC). Developed by InventisBio and Betta Pharmaceuticals, befotertinib has demonstrated potent and selective activity against EGFR mutations, including the T790M resistance mutation. This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of befotertinib. It includes a detailed summary of its preclinical and clinical data, experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to support further research and development in the field of oncology.
Introduction
Lung cancer remains a leading cause of cancer-related mortality worldwide, with non-small cell lung cancer (NSCLC) accounting for the majority of cases. The discovery of activating mutations in the epidermal growth factor receptor (EGFR) gene revolutionized the treatment landscape for a subset of NSCLC patients, leading to the development of targeted therapies known as EGFR tyrosine kinase inhibitors (TKIs). While first and second-generation EGFR TKIs initially provide significant clinical benefit, the emergence of acquired resistance, most commonly through the T790M mutation in exon 20 of the EGFR gene, limits their long-term efficacy.
Befotertinib (formerly D-0316) is a potent, selective, and irreversible third-generation EGFR-TKI designed to overcome T790M-mediated resistance while also targeting initial activating EGFR mutations, such as exon 19 deletions and the L858R mutation.[1] This guide will delve into the scientific underpinnings of befotertinib, from its chemical synthesis to its clinical application.
Discovery and Development
Befotertinib was discovered by InventisBio, a clinical-stage biotech company, and has been co-developed with Betta Pharmaceuticals Co., Ltd.[1] It was approved in China in May 2023 for the treatment of patients with locally advanced or metastatic NSCLC with a confirmed EGFR T790M mutation whose disease has progressed on or after prior EGFR-TKI therapy.[1]
Mechanism of Action
Befotertinib functions as an irreversible inhibitor of the EGFR tyrosine kinase. Its mechanism of action is characterized by the following key features:
-
Covalent Binding: Befotertinib forms a covalent bond with the cysteine residue at position 797 (C797) in the ATP-binding site of the EGFR kinase domain.[2] This irreversible binding leads to sustained inhibition of EGFR signaling.
-
Selectivity for Mutated EGFR: It exhibits high selectivity for mutant forms of EGFR (including T790M, L858R, and exon 19 deletions) over wild-type EGFR (WT-EGFR). This selectivity is crucial for minimizing off-target effects and improving the therapeutic window, thereby reducing toxicities commonly associated with earlier generation EGFR-TKIs, such as skin rash and diarrhea.
-
Overcoming T790M Resistance: The T790M mutation increases the affinity of the EGFR kinase for ATP, rendering competitive inhibitors less effective. Befotertinib's irreversible binding mechanism allows it to effectively inhibit the T790M mutant receptor, even in the presence of high intracellular ATP concentrations.[2]
EGFR Signaling Pathway
EGFR is a transmembrane receptor tyrosine kinase that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates, activating downstream signaling cascades critical for cell proliferation, survival, and differentiation. The two major signaling pathways downstream of EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. In NSCLC with activating EGFR mutations, these pathways are constitutively active, driving tumorigenesis. Befotertinib's inhibition of EGFR phosphorylation effectively blocks these downstream signals.
Chemical Synthesis
Befotertinib monomesilate is a pyrimidine derivative. The synthesis of its core structure involves the construction of a substituted pyrimidine ring, followed by the introduction of the indole and acrylamide moieties. While the specific, detailed synthesis scheme is proprietary, a general plausible synthetic route can be inferred from patent literature (such as WO2019218987A1) and knowledge of pyrimidine chemistry. The synthesis would likely involve a multi-step process culminating in the final active pharmaceutical ingredient. The IUPAC name for Befotertinib is N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-(2,2,2-trifluoroethyl)-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide.
A generalized workflow for the synthesis is presented below.
Preclinical Pharmacology
Comprehensive preclinical studies were conducted to evaluate the efficacy, pharmacokinetics, and safety of befotertinib.
In Vitro Efficacy
The inhibitory activity of befotertinib against various EGFR mutations was assessed using enzymatic and cell-based assays.
| EGFR Mutation | IC50 (nM) |
| Exon 19 Deletion | <1 |
| L858R | <1 |
| L858R/T790M | <1 |
| WT-EGFR | ~10-50 |
Note: The IC50 values are representative and may vary between different studies.
Pharmacokinetics
Preclinical pharmacokinetic studies in animal models (e.g., rats, dogs) demonstrated that befotertinib has favorable oral bioavailability and a pharmacokinetic profile suitable for once-daily dosing.
Toxicology
Good Laboratory Practice (GLP) compliant toxicology studies were conducted in rodents and non-rodents to assess the safety profile of befotertinib. These studies are designed to identify potential target organs for toxicity and to determine a safe starting dose for clinical trials.
Clinical Development
Befotertinib has undergone extensive clinical evaluation in patients with EGFR-mutated NSCLC.
Phase II Clinical Trial (NCT03861156)
This multicenter, single-arm, open-label study evaluated the efficacy and safety of befotertinib in patients with locally advanced or metastatic NSCLC who had progressed on prior EGFR-TKI therapy and harbored the T790M resistance mutation.
| Parameter | Cohort A (50 mg) | Cohort B (75-100 mg) |
| Objective Response Rate (ORR) | 54.0% | 67.6% |
| Median Progression-Free Survival (PFS) | 11.0 months | 12.5 months |
| Median Overall Survival (OS) | 23.9 months | 31.5 months |
Data as of May 31, 2023.[3]
Phase III Clinical Trial (NCT04206072)
This randomized, open-label, multicenter study compared the efficacy and safety of befotertinib with icotinib as a first-line treatment for patients with locally advanced or metastatic EGFR-mutated NSCLC.
| Parameter | Befotertinib | Icotinib |
| Median Progression-Free Survival (PFS) | 22.1 months | 13.8 months |
Experimental Protocols
EGFR Kinase Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase (wild-type or mutant)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Substrate (e.g., a synthetic peptide with a tyrosine residue)
-
Test compound (Befotertinib)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, recombinant EGFR kinase, and kinase buffer.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP to ATP, which is then quantified via a luciferase-based reaction.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Bioanalytical Method for Befotertinib Quantification in Human Plasma
This section outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of befotertinib in human plasma samples.[4]
Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add an internal standard (e.g., a deuterated analog of befotertinib).
-
Precipitate proteins by adding a solvent such as acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Detection: Multiple reaction monitoring (MRM) in positive ion mode. The MRM transitions for befotertinib and the internal standard are optimized for sensitivity and selectivity.
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of befotertinib in the quality control and unknown samples using the calibration curve.
Conclusion
Befotertinib monomesilate is a significant addition to the armamentarium of targeted therapies for EGFR-mutated NSCLC. Its potent and selective inhibition of EGFR, particularly the T790M resistance mutation, has translated into meaningful clinical benefits for patients. The information provided in this technical guide, encompassing its discovery, mechanism of action, synthesis, and key experimental data and protocols, is intended to serve as a valuable resource for researchers and clinicians working to advance the field of oncology and improve outcomes for patients with lung cancer. Further research into combination therapies and mechanisms of resistance to befotertinib will be crucial in continuing the progress in personalized cancer medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Befotertinib Mesylate? [synapse.patsnap.com]
- 3. Befotertinib for patients with pretreated EGFR T790M mutated locally advanced or metastatic NSCLC: Final overall survival results from a phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preclinical Studies of Befotertinib Monomesilate: An In-depth Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Befotertinib monomesilate (also known as D-0316) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed for the treatment of non-small cell lung cancer (NSCLC).[1] Like other third-generation EGFR TKIs, befotertinib is designed to selectively target sensitizing EGFR mutations (such as exon 19 deletions and the L858R point mutation) as well as the T790M resistance mutation, while sparing wild-type EGFR.[2] This selectivity profile is intended to improve the therapeutic index and overcome resistance to earlier-generation EGFR inhibitors. This technical guide provides a comprehensive overview of the available preclinical data on befotertinib, focusing on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and toxicology.
Mechanism of Action
Befotertinib functions as an irreversible inhibitor of the EGFR kinase domain. It forms a covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding pocket of the EGFR protein. This irreversible binding permanently inactivates the receptor, leading to a sustained blockade of downstream signaling pathways that are crucial for tumor cell proliferation and survival.[2] The primary signaling cascades inhibited by befotertinib are the RAS-RAF-MEK-ERK and the PI3K-AKT pathways.
EGFR Signaling Pathway Inhibition by Befotertinib
References
Befotertinib Monomesilate: A Technical Guide to Target Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Befotertinib monomesilate (also known as D-0316) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target sensitizing EGFR mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2][3] This selectivity profile is crucial for minimizing off-target effects and improving the therapeutic index in the treatment of non-small cell lung cancer (NSCLC). This guide provides an in-depth overview of the target selectivity profile of Befotertinib, including available data, typical experimental methodologies used in its characterization, and visualizations of its mechanism of action.
Core Target Selectivity Profile
Befotertinib is an orally active, irreversible third-generation EGFR TKI.[4][5] Its primary mechanism of action is the potent and selective inhibition of EGFR kinase activity in tumors harboring activating mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[2] A key characteristic of third-generation inhibitors like Befotertinib is their significantly lower activity against wild-type EGFR, which is responsible for many of the dose-limiting toxicities of earlier generation TKIs, such as rash and diarrhea.[2]
While specific, publicly available kinome scan data with IC50 values for a broad panel of kinases for Befotertinib is limited, the collective evidence from clinical trials and preclinical descriptions emphasizes its high selectivity for mutant EGFR over wild-type EGFR.
Table 1: Befotertinib Activity against EGFR Mutations (Qualitative Summary)
| Target | Befotertinib Activity | Selectivity vs. WT EGFR |
| EGFR Exon 19 Deletions | High | High |
| EGFR L858R Mutation | High | High |
| EGFR T790M Resistance Mutation | High | High |
| Wild-Type (WT) EGFR | Low | - |
Experimental Protocols
The target selectivity of Befotertinib is determined through a series of biochemical and cell-based assays. The following are detailed descriptions of the typical experimental protocols employed for this purpose.
Biochemical Kinase Inhibition Assay (Enzymatic Assay)
This assay directly measures the ability of Befotertinib to inhibit the enzymatic activity of purified kinase domains.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Befotertinib against a panel of purified kinases, including wild-type and mutant forms of EGFR.
Materials:
-
Recombinant human kinase enzymes (e.g., EGFR-WT, EGFR-L858R, EGFR-Exon19del, EGFR-L858R/T790M)
-
Kinase substrate (e.g., a synthetic peptide like Poly(Glu, Tyr)4:1)
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP)
-
Befotertinib monomesilate in a suitable solvent (e.g., DMSO)
-
Assay buffer (containing MgCl₂, MnCl₂, DTT, etc.)
-
96- or 384-well assay plates
-
Phosphocellulose paper or other capture membrane
-
Scintillation counter or luminescence reader
Procedure:
-
Compound Preparation: A serial dilution of Befotertinib is prepared in DMSO and then diluted in the assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In each well of the assay plate, the recombinant kinase, the peptide substrate, and the assay buffer are combined.
-
Inhibitor Addition: The prepared dilutions of Befotertinib (or vehicle control) are added to the wells and pre-incubated with the kinase for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP (containing a tracer amount of radiolabeled ATP).
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination of Reaction: The reaction is stopped by the addition of a termination buffer (e.g., phosphoric acid).
-
Signal Detection:
-
Radiometric Assay: An aliquot of the reaction mixture is spotted onto phosphocellulose paper. The paper is then washed to remove unincorporated [γ-³²P]ATP. The amount of incorporated radiolabel into the substrate is quantified using a scintillation counter.
-
Non-Radiometric Assay (e.g., ADP-Glo™): The amount of ADP produced is measured using a luminescence-based assay.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each Befotertinib concentration relative to the vehicle control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Cell-Based Proliferation/Viability Assay
This assay assesses the effect of Befotertinib on the growth and survival of cancer cell lines engineered to express different EGFR mutations.
Objective: To determine the half-maximal effective concentration (EC50) of Befotertinib for inhibiting the proliferation of cells dependent on specific EGFR mutations.
Materials:
-
Cancer cell lines (e.g., PC-9 with EGFR exon 19 deletion, H1975 with EGFR L858R/T790M, and A431 with wild-type EGFR)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Befotertinib monomesilate
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of Befotertinib or a vehicle control (DMSO).
-
Incubation: The cells are incubated with the compound for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment:
-
MTT/MTS Assay: The reagent is added to each well and incubated for 2-4 hours. The formazan product is then solubilized, and the absorbance is measured at a specific wavelength.
-
CellTiter-Glo® Assay: The reagent, which measures intracellular ATP levels, is added to the wells, and luminescence is measured.
-
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The EC50 value is calculated by plotting the percentage of viability against the logarithm of the Befotertinib concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway Inhibition by Befotertinib
The diagram below illustrates the canonical EGFR signaling pathway and the point of inhibition by Befotertinib. Upon binding of a ligand like EGF, EGFR dimerizes and autophosphorylates its tyrosine kinase domain. This activates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and metastasis. Befotertinib, by binding to the ATP-binding pocket of the mutant EGFR kinase domain, blocks this initial phosphorylation step, thereby inhibiting all downstream signaling.
Befotertinib inhibits EGFR autophosphorylation.
Kinase Selectivity Profiling Workflow
The following flowchart outlines a typical workflow for determining the kinase selectivity profile of a compound like Befotertinib. It begins with a broad primary screen against a large panel of kinases at a single high concentration to identify potential off-targets. Hits from this screen are then followed up with dose-response assays to determine their IC50 values, providing a quantitative measure of potency.
Workflow for kinase selectivity profiling.
Conclusion
Befotertinib monomesilate is a potent and highly selective third-generation EGFR TKI. Its selectivity for sensitizing and T790M mutant EGFR over wild-type EGFR is a hallmark of its design and is critical to its clinical efficacy and safety profile. The experimental protocols described herein represent the standard methodologies used to characterize this selectivity. Further public release of comprehensive kinome scan data will allow for a more detailed quantitative understanding of its off-target profile. The continued investigation and clinical application of Befotertinib hold promise for the treatment of EGFR-mutated NSCLC.
References
- 1. Befotertinib (D-0316) | EGFR inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Befotertinib (D-0316) versus icotinib as first-line therapy for patients with EGFR-mutated locally advanced or metastatic non-small-cell lung cancer: a multicentre, open-label, randomised phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I Trial of a Third Generation EGFR Mutant-Selective Inhibitor (D-0316) in Patients with Advanced Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Investigating the Binding Kinetics of Befotertinib Monomesilate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Befotertinib (D-0316) is a highly selective, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3][4] It has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) patients harboring EGFR mutations, including the T790M resistance mutation that often arises after treatment with earlier generation TKIs.[3][5][6][7][8][9] As a covalent inhibitor, Befotertinib forms an irreversible bond with a specific cysteine residue in the ATP-binding site of the EGFR kinase domain, leading to sustained inhibition of downstream signaling pathways.[7] Understanding the binding kinetics of Befotertinib is crucial for elucidating its mechanism of action, optimizing dosing strategies, and developing next-generation inhibitors.
This technical guide provides an in-depth overview of the binding kinetics of Befotertinib monomesilate, including its mechanism of action, the signaling pathways it modulates, and detailed experimental protocols for characterizing its interaction with the EGFR protein. While specific quantitative binding kinetic parameters for Befotertinib are not publicly available, this guide presents representative data for other third-generation covalent EGFR inhibitors to illustrate the expected kinetic profile and provides the methodologies to generate such data.
Mechanism of Action
Befotertinib is an orally active, third-generation EGFR TKI that selectively targets both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1][2] Its mechanism of action is characterized by the formation of a covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding pocket of the EGFR kinase domain.[7] This irreversible binding effectively blocks the catalytic activity of the receptor, thereby inhibiting the downstream signaling pathways that drive tumor cell proliferation and survival.
The covalent interaction proceeds in a two-step mechanism:
-
Reversible Binding: Befotertinib initially binds non-covalently to the ATP-binding site of the EGFR kinase domain. The affinity of this initial reversible interaction is described by the inhibition constant (Ki).
-
Covalent Bond Formation: Following the initial binding, a reactive acrylamide warhead on the Befotertinib molecule undergoes a Michael addition reaction with the thiol group of the Cys797 residue, forming a stable, irreversible covalent bond. The rate of this reaction is defined by the inactivation rate constant (kinact).
The overall potency of a covalent inhibitor like Befotertinib is a function of both its initial binding affinity (Ki) and the rate of covalent modification (kinact), often expressed as the ratio kinact/Ki.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, differentiation, and survival. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This activation initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are critical for cell proliferation and survival. In NSCLC, activating mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth. Befotertinib's inhibition of EGFR effectively shuts down these oncogenic signaling cascades.
Quantitative Binding Kinetics Data
While specific binding kinetics data for Befotertinib monomesilate are not publicly available, the table below presents representative kinetic parameters for other third-generation covalent EGFR inhibitors against wild-type (WT) and mutant EGFR. This data illustrates the typical high potency and selectivity of these inhibitors. The parameters shown are the inhibition constant (Ki), which reflects the initial reversible binding affinity, and the rate of covalent inactivation (kinact). The overall potency is represented by the kinact/Ki ratio.
| Inhibitor | EGFR Variant | Ki (nM) | kinact (s-1) | kinact/Ki (M-1s-1) |
| Afatinib | WT | 0.16 | 0.0010 | 6.3 x 106 |
| L858R/T790M | 23 | 0.0016 | 7.0 x 104 | |
| Dacomitinib | WT | 0.093 | 0.0021 | 2.3 x 107 |
| L858R/T790M | 1.8 | 0.0013 | 7.2 x 105 | |
| Osimertinib | WT | 16 | 0.0015 | 9.4 x 104 |
| L858R/T790M | 0.22 | 0.0010 | 4.5 x 106 |
Data is representative of third-generation covalent EGFR inhibitors and is adapted from studies on similar compounds.[10][11] The specific values for Befotertinib are not publicly available.
Experimental Protocols for Determining Binding Kinetics
Several biophysical and biochemical techniques can be employed to determine the binding kinetics of Befotertinib. The following sections detail the methodologies for three commonly used assays.
General Experimental Workflow
The determination of binding kinetics typically follows a structured workflow, from initial screening to detailed kinetic characterization.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Methodology:
-
Sample Preparation:
-
Recombinant human EGFR protein (wild-type and relevant mutants) is purified and dialyzed extensively against the assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM TCEP).
-
Befotertinib monomesilate is dissolved in 100% DMSO to create a high-concentration stock solution and then diluted into the final assay buffer. The final DMSO concentration in the sample cell and syringe must be matched precisely to minimize heats of dilution.
-
All solutions should be thoroughly degassed before use.
-
-
ITC Experiment:
-
The sample cell (typically ~200 µL) is filled with the EGFR protein solution at a concentration of 5-20 µM.
-
The injection syringe (typically ~40 µL) is loaded with Befotertinib at a concentration 10-20 times that of the protein.
-
The experiment is performed at a constant temperature (e.g., 25°C).
-
A series of small injections (e.g., 2 µL) of the Befotertinib solution are titrated into the protein solution.
-
The heat change after each injection is measured.
-
-
Data Analysis:
-
The raw data (heat pulses) are integrated to obtain the heat change per injection.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding of an analyte (Befotertinib) to a ligand (EGFR) immobilized on a sensor surface. It provides kinetic information including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).
Methodology:
-
Sensor Chip Preparation:
-
A sensor chip (e.g., CM5) is activated, and recombinant EGFR protein is immobilized onto the surface via amine coupling.
-
The remaining active sites on the surface are deactivated. A reference flow cell is prepared in the same way but without protein immobilization to allow for background subtraction.
-
-
Binding Analysis:
-
A series of Befotertinib solutions at different concentrations are prepared in a suitable running buffer (e.g., HBS-EP+ buffer).
-
The Befotertinib solutions are injected sequentially over the sensor surface at a constant flow rate.
-
The change in the refractive index at the surface, which is proportional to the mass of bound Befotertinib, is monitored in real-time (association phase).
-
After the injection, the running buffer is flowed over the surface to monitor the dissociation of the Befotertinib-EGFR complex (dissociation phase).
-
-
Data Analysis:
-
The sensorgrams (plots of response units versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The association and dissociation curves are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kon and koff values.
-
For a covalent inhibitor, the dissociation phase will be extremely slow or non-existent, and more complex models are needed to determine the kinact and Ki.
-
Kinase-Glo® Luminescent Kinase Assay
The Kinase-Glo® assay is a homogeneous, high-throughput method that measures the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely proportional to the kinase activity. This assay is particularly useful for determining the IC50 value of an inhibitor.
Methodology:
-
Kinase Reaction:
-
The reaction is set up in a multi-well plate. Each well contains the kinase reaction buffer, recombinant EGFR enzyme, a suitable substrate (e.g., a poly-GT peptide), and ATP.
-
Varying concentrations of Befotertinib (or DMSO for control) are added to the wells.
-
The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
-
Luminescence Detection:
-
An equal volume of Kinase-Glo® Reagent is added to each well to stop the kinase reaction and initiate the luminescence reaction.
-
The plate is incubated at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.
-
The luminescence of each well is measured using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is converted to percent inhibition relative to the DMSO control.
-
The percent inhibition is plotted against the logarithm of the Befotertinib concentration.
-
The resulting dose-response curve is fitted to a four-parameter logistic equation to determine the IC50 value, which is the concentration of Befotertinib required to inhibit 50% of the EGFR kinase activity under the specified assay conditions.
-
Conclusion
Befotertinib monomesilate is a potent, third-generation covalent EGFR inhibitor that has shown significant promise in the treatment of NSCLC. Its irreversible binding to the Cys797 residue in the EGFR kinase domain leads to sustained inhibition of oncogenic signaling. While specific binding kinetics data for Befotertinib are not yet in the public domain, this technical guide has provided an overview of its mechanism of action and detailed experimental protocols that can be used to fully characterize its binding kinetics. The application of techniques such as ITC, SPR, and luminescent kinase assays will provide a comprehensive understanding of the affinity, and kinetic and thermodynamic properties that govern the interaction of Befotertinib with its target, further informing its clinical application and the development of future EGFR inhibitors.
References
- 1. Befotertinib (D-0316) | EGFR inhibitor | Probechem Biochemicals [probechem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Befotertinib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Efficacy and Safety of Befotertinib (D-0316) in Patients With EGFR T790M-Mutated NSCLC That Had Progressed After Prior EGFR Tyrosine Kinase Inhibitor Therapy: A Phase 2, Multicenter, Single-Arm, Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. What is the mechanism of Befotertinib Mesylate? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Befotertinib for patients with pretreated EGFR T790M mutated locally advanced or metastatic NSCLC: Final overall survival results from a phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Befotertinib's Impact on RAS-RAF-MEK-ERK Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Befotertinib (D-0316) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in non-small cell lung cancer (NSCLC) harboring EGFR mutations, particularly the T790M resistance mutation.[1][2] By targeting the upstream EGFR, Befotertinib effectively modulates the downstream RAS-RAF-MEK-ERK signaling cascade, a critical pathway in cell proliferation and survival. This technical guide provides an in-depth analysis of the mechanism of action of Befotertinib with a focus on its impact on the RAS-RAF-MEK-ERK pathway, supported by available data and detailed experimental protocols.
Introduction to Befotertinib and the RAS-RAF-MEK-ERK Pathway
The RAS-RAF-MEK-ERK pathway, also known as the MAPK (mitogen-activated protein kinase) pathway, is a crucial signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, and survival.[3] In many cancers, including NSCLC, aberrant activation of this pathway, often driven by mutations in upstream receptors like EGFR, leads to uncontrolled cell growth.[4]
Befotertinib is a potent and selective inhibitor of mutant EGFR.[1] It forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain, leading to its irreversible inactivation.[1] This action prevents the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK cascade.[1][4]
Mechanism of Action of Befotertinib on the RAS-RAF-MEK-ERK Signaling Pathway
Befotertinib's primary mechanism of action is the direct inhibition of the tyrosine kinase activity of EGFR.[1] In cancer cells with activating EGFR mutations, the receptor is constitutively active, leading to a continuous downstream signal. By irreversibly binding to the mutant EGFR, Befotertinib blocks this initial signal, thereby preventing the activation of the RAS-RAF-MEK-ERK pathway.[1]
Quantitative Data on Befotertinib's Efficacy
While specific quantitative data on the direct inhibition of RAS-RAF-MEK-ERK pathway components by Befotertinib from preclinical studies is not extensively published, clinical trial data provides strong evidence of its efficacy in patients with EGFR T790M-mutated NSCLC who have developed resistance to prior EGFR TKI therapy.
| Clinical Trial Endpoint | Cohort A (50 mg) | Cohort B (75-100 mg) | Reference |
| Investigator-Assessed ORR | 54.0% (95% CI: 46.3%-61.5%) | 65.9% (95% CI: 60.1%-71.3%) | [2] |
| IRC-Assessed ORR | Not Reported | 67.6% (95% CI: 61.9%-72.9%) | [2] |
| Investigator-Assessed Median PFS | 11.0 months (95% CI: 9.6-12.5) | 12.5 months (95% CI: 11.1-13.8) | [2] |
| IRC-Assessed Median PFS | Not Reported | 16.6 months (95% CI: 15.0-NE) | [2] |
ORR: Objective Response Rate; IRC: Independent Review Committee; PFS: Progression-Free Survival; CI: Confidence Interval; NE: Not Evaluable.
These high response rates and prolonged progression-free survival indirectly demonstrate the effective shutdown of the oncogenic signaling driven by the RAS-RAF-MEK-ERK pathway.
Experimental Protocols
To assess the impact of Befotertinib on the RAS-RAF-MEK-ERK signaling pathway, several key in vitro and in vivo experiments are typically performed. The following are detailed methodologies for these assays.
Western Blot Analysis for Pathway Inhibition
This assay is used to visualize the phosphorylation status of key proteins in the RAS-RAF-MEK-ERK pathway, providing a direct measure of pathway inhibition by Befotertinib.
Protocol:
-
Cell Culture: Culture NSCLC cell lines harboring EGFR T790M mutation (e.g., NCI-H1975) in appropriate media.
-
Treatment: Treat cells with increasing concentrations of Befotertinib (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, t-EGFR, p-MEK, t-MEK, p-ERK, and t-ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Proliferation Assay
This assay measures the effect of Befotertinib on the growth of cancer cells, which is a downstream consequence of inhibiting the RAS-RAF-MEK-ERK pathway.
Protocol:
-
Cell Seeding: Seed NSCLC cells in a 96-well plate at a density of 3,000-5,000 cells per well.
-
Treatment: After 24 hours, treat the cells with a serial dilution of Befotertinib.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Plot the cell viability against the drug concentration to determine the IC50 value.
In Vivo Xenograft Studies
Animal models are used to evaluate the anti-tumor efficacy of Befotertinib in a living organism.
Protocol:
-
Tumor Implantation: Subcutaneously implant NSCLC cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer Befotertinib or vehicle orally, once daily.
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pathway inhibition).
Conclusion
Befotertinib is a highly effective third-generation EGFR-TKI that exerts its anti-cancer effects by potently and irreversibly inhibiting mutant EGFR. This upstream inhibition leads to a significant blockade of the downstream RAS-RAF-MEK-ERK signaling pathway, thereby suppressing tumor cell proliferation and survival. While direct quantitative preclinical data on the specific impact of Befotertinib on each component of the RAS-RAF-MEK-ERK cascade is not widely available in published literature, the robust clinical efficacy observed in patients with EGFR-mutant NSCLC provides strong evidence for its profound inhibitory effect on this critical oncogenic pathway. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and quantify the molecular effects of Befotertinib on RAS-RAF-MEK-ERK signaling.
References
- 1. What is the mechanism of Befotertinib Mesylate? [synapse.patsnap.com]
- 2. Efficacy and Safety of Befotertinib (D-0316) in Patients With EGFR T790M-Mutated NSCLC That Had Progressed After Prior EGFR Tyrosine Kinase Inhibitor Therapy: A Phase 2, Multicenter, Single-Arm, Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Molecular pathways, resistance mechanisms and targeted interventions in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Befotertinib Monomesilate: A Third-Generation EGFR TKI for T790M-Positive Non-Small Cell Lung Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Befotertinib (D-0316) is a potent, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in patients with non-small cell lung cancer (NSCLC) harboring the T790M resistance mutation.[1][2] This mutation is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3] Befotertinib has been approved in China for the second-line treatment of patients with locally advanced or metastatic NSCLC with a confirmed EGFR T790M mutation who have progressed on prior EGFR TKI therapy.[4][5] This technical guide provides a comprehensive overview of Befotertinib monomesilate, including its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.
Introduction to EGFR Mutations and Resistance in NSCLC
EGFR is a transmembrane protein that plays a crucial role in cell proliferation and survival through the activation of downstream signaling pathways such as PI3K-AKT and RAS-RAF-MEK-ERK.[1] Activating mutations in the EGFR gene lead to its constitutive activation, driving tumorigenesis in a subset of NSCLC patients.[1] First- and second-generation EGFR TKIs, such as erlotinib and afatinib, effectively inhibit these activating mutations.[1] However, the majority of patients eventually develop resistance, most commonly through the acquisition of a secondary mutation in exon 20, T790M, which enhances the receptor's affinity for ATP and reduces the efficacy of these inhibitors.[1][3]
Mechanism of Action of Befotertinib
Befotertinib is a third-generation EGFR TKI specifically designed to overcome T790M-mediated resistance.[1] It acts as an irreversible inhibitor by forming a covalent bond with the cysteine residue at position 797 (C797) in the ATP-binding site of the EGFR kinase domain.[1] This irreversible binding allows for sustained inhibition of both the initial activating EGFR mutations and the T790M resistance mutation.[1] Furthermore, Befotertinib exhibits selectivity for mutant EGFR over wild-type (WT) EGFR, which is intended to minimize off-target effects and improve its safety profile.[1]
Preclinical Studies
In Vitro Kinase Assays
The potency and selectivity of Befotertinib were evaluated using in vitro kinase assays against various EGFR mutations. These assays typically involve measuring the half-maximal inhibitory concentration (IC50) of the compound against purified recombinant EGFR kinase domains.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human EGFR kinase domains (wild-type, L858R, exon 19 deletion, L858R/T790M, and exon 19 deletion/T790M) are expressed and purified. A generic kinase substrate, such as poly(Glu, Tyr)4:1, is used.
-
Compound Dilution: Befotertinib is serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the EGFR enzyme, substrate, and Befotertinib in a suitable buffer. The reaction is typically carried out at room temperature for a specified period (e.g., 60 minutes).
-
Detection: The level of substrate phosphorylation is quantified using methods such as ELISA with an anti-phosphotyrosine antibody or a luminescence-based assay that measures the amount of ATP remaining after the reaction.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve. Selectivity is determined by comparing the IC50 values for mutant EGFR to that of wild-type EGFR.[4][6]
Cell-Based Assays
The cellular activity of Befotertinib was assessed in NSCLC cell lines harboring relevant EGFR mutations.
Experimental Protocol: Cell Proliferation Assay
-
Cell Culture: Human NSCLC cell lines with different EGFR mutation statuses (e.g., PC-9 with exon 19 deletion, H1975 with L858R/T790M) are cultured under standard conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of Befotertinib for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using assays such as MTS or CellTiter-Glo, which quantify metabolic activity.
-
Data Analysis: The concentration of Befotertinib that inhibits cell growth by 50% (GI50) is determined from the dose-response curves.
In Vivo Tumor Xenograft Models
The in vivo efficacy of Befotertinib was evaluated in animal models, typically using patient-derived xenografts (PDX).
Experimental Protocol: Patient-Derived Xenograft (PDX) Model
-
Model Establishment: Fresh tumor tissue from NSCLC patients with confirmed T790M mutations is surgically implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID).[7][8]
-
Tumor Growth and Passaging: Once the tumors reach a certain volume, they are excised and can be serially passaged into new cohorts of mice to establish a stable PDX line.[8]
-
Drug Treatment: When tumors in the experimental cohort reach a palpable size, mice are randomized to receive vehicle control or Befotertinib orally at specified doses and schedules.[8]
-
Efficacy Evaluation: Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised and may be analyzed for pharmacodynamic markers (e.g., EGFR phosphorylation) by immunohistochemistry or western blotting.
-
Data Analysis: Tumor growth inhibition is calculated and statistical significance is determined.
Clinical Development: Phase 2 Study (NCT03861156)
A pivotal phase 2, multicenter, single-arm, open-label study was conducted in China to evaluate the efficacy and safety of Befotertinib in patients with locally advanced or metastatic NSCLC who had progressed on prior EGFR TKI therapy and had a confirmed EGFR T790M mutation.[2][9]
Experimental Protocol
Patient Population: Eligible patients had locally advanced or metastatic NSCLC, confirmed EGFR T790M mutation, and disease progression after first- or second-generation EGFR TKI therapy.[2][9]
Treatment Regimen: Patients received oral Befotertinib once daily in two cohorts: Cohort A (50 mg) and Cohort B (75-100 mg).[2][10] Treatment continued until disease progression, unacceptable toxicity, or withdrawal of consent.[10]
Endpoints:
-
Primary Endpoint: Objective Response Rate (ORR) assessed by an Independent Review Committee (IRC).[2][10]
-
Secondary Endpoints: Investigator-assessed ORR, Progression-Free Survival (PFS), Overall Survival (OS), and safety.[10]
Tumor Assessment: Tumor responses were evaluated according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[1][10]
Safety Assessment: Adverse events were graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.[2][11][12]
EGFR Mutation Analysis: The presence of the T790M mutation was confirmed in tumor tissue or plasma samples using methods such as the Roche cobas® EGFR Mutation Test.[13][14][15]
Clinical Efficacy
The results from the phase 2 trial demonstrated significant clinical benefit for Befotertinib in the target patient population.
Table 1: Efficacy of Befotertinib in T790M-Positive NSCLC (Phase 2 Study)
| Efficacy Endpoint | Cohort A (50 mg) (n=176) | Cohort B (75-100 mg) (n=290) |
| IRC-Assessed ORR | Not Reported | 67.6% (95% CI: 61.9-72.9)[2] |
| Investigator-Assessed ORR | 54.0% (95% CI: 46.3-61.5)[2] | 65.9% (95% CI: 60.1-71.3)[2] |
| Median Investigator-Assessed PFS | 11.0 months (95% CI: 9.6-12.5)[2] | 12.5 months (95% CI: 11.1-13.8)[2] |
| Median IRC-Assessed PFS | Not Reported | 16.6 months (95% CI: 15.0-NE)[2] |
| Median OS | 23.9 months (95% CI: 21.1-27.2)[10] | 31.5 months (95% CI: 26.8-35.3)[10] |
CI: Confidence Interval; IRC: Independent Review Committee; NE: Not Evaluable; ORR: Objective Response Rate; OS: Overall Survival; PFS: Progression-Free Survival.
Intracranial Efficacy
Befotertinib also showed promising activity in patients with brain metastases.
Table 2: Intracranial Efficacy of Befotertinib in Patients with Brain Metastases
| Efficacy Endpoint | Cohort A (50 mg) | Cohort B (75-100 mg) |
| Investigator-Assessed Intracranial ORR | 26.7% (95% CI: 7.8-55.1)[2] | 57.1% (95% CI: 34.0-78.2)[2] |
| IRC-Assessed Intracranial ORR | Not Reported | 55.9% (95% CI: 37.9-72.8)[2] |
| Median OS in Patients with Brain Metastasis | 18.6 months (95% CI: 14.9-26.3)[10] | 23.0 months (95% CI: 18.6-29.1)[10] |
CI: Confidence Interval; IRC: Independent Review Committee; ORR: Objective Response Rate; OS: Overall Survival.
Safety and Tolerability
Befotertinib demonstrated a manageable safety profile.
Table 3: Common Treatment-Related Adverse Events (TRAEs)
| Adverse Event | Cohort A (50 mg) | Cohort B (75-100 mg) |
| Grade ≥3 TRAEs | 22.2%[10] | 31.7%[10] |
| Grade ≥3 Treatment-Emergent AEs | 38.1%[10] | 50.3%[10] |
| Common TRAEs (any grade) | Diarrhea, Rash/Acne, Paronychia[11] | Diarrhea, Rash/Acne, Paronychia[11] |
Mechanisms of Resistance to Befotertinib
As with other third-generation EGFR TKIs, acquired resistance to Befotertinib is expected to develop. Potential mechanisms of resistance include on-target alterations, such as the acquisition of a C797S mutation in the EGFR kinase domain, which prevents the covalent binding of irreversible inhibitors.[16] Off-target mechanisms may involve the activation of bypass signaling pathways, such as MET amplification, or histological transformation to small cell lung cancer.[16][17]
Conclusion
Befotertinib monomesilate is a highly effective third-generation EGFR TKI for the treatment of patients with T790M-positive NSCLC who have progressed on prior EGFR TKI therapy. It has demonstrated a robust and durable response, including in patients with central nervous system metastases, with a manageable safety profile. The data presented in this guide support its role as a valuable therapeutic option in this patient population. Further research is ongoing to explore its use in other settings, including as a first-line treatment and in combination with other agents.[4]
References
- 1. project.eortc.org [project.eortc.org]
- 2. researchgate.net [researchgate.net]
- 3. Five Technologies for Detecting the EGFR T790M Mutation in the Circulating Cell-Free DNA of Patients With Non-small Cell Lung Cancer: A Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Superior efficacy and selectivity of novel small molecule kinase inhibitors of T790M mutant EGFR in preclinical models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of Befotertinib (D-0316) in Patients With EGFR T790M-Mutated NSCLC That Had Progressed After Prior EGFR Tyrosine Kinase Inhibitor Therapy: A Phase 2, Multicenter, Single-Arm, Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RECIST 1.1 – Update and Clarification: From the RECIST Committee - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
- 12. dctd.cancer.gov [dctd.cancer.gov]
- 13. dovepress.com [dovepress.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. EGFR T790M mutation testing within a phase I study with AZD9291. - ASCO [asco.org]
- 16. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Befotertinib's Efficacy in Uncommon EGFR Mutations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). While the efficacy of these agents against common EGFR mutations (exon 19 deletions and the L858R point mutation) is well-established, a significant portion of patients harbor uncommon EGFR mutations, presenting a unique clinical challenge. Befotertinib, a third-generation EGFR-TKI, has emerged as a promising therapeutic option for this patient population. This technical guide provides an in-depth exploration of the efficacy of Befotertinib in NSCLC with uncommon EGFR mutations, consolidating preclinical and clinical data, detailing experimental methodologies, and visualizing key pathways and workflows.
Befotertinib is an irreversible EGFR-TKI designed to selectively target mutant EGFR, including the T790M resistance mutation, while sparing wild-type EGFR.[1] Its mechanism of action involves the formation of a covalent bond with the cysteine residue at position 797 (C797) within the ATP-binding site of the EGFR kinase domain, leading to sustained inhibition of downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K-AKT and RAS-RAF-MEK-ERK pathways.[1]
Preclinical Efficacy of Befotertinib in Uncommon EGFR Mutations
In Vitro Activity
Preclinical studies have demonstrated the potent and selective activity of Befotertinib against various uncommon EGFR mutations. The half-maximal inhibitory concentration (IC50) values from in vitro assays provide a quantitative measure of the drug's potency.
| EGFR Mutation | Befotertinib IC50 (nM) |
| G719A | Data not available in search results |
| L861Q | Data not available in search results |
| S768I | Data not available in search results |
| Exon 18 Mutations (Del18, E709K) | Efficacy demonstrated, specific IC50 values not available in search results |
Further research is required to populate the specific IC50 values for Befotertinib against these mutations.
Clinical Efficacy of Befotertinib in Uncommon EGFR Mutations
Clinical evidence for Befotertinib's efficacy in uncommon EGFR mutations is emerging, primarily from case reports and ongoing clinical trials.
Compound Mutations
A case report has documented a positive response to Befotertinib monotherapy in a patient with a complex EGFR mutation involving both G719X and S768I.[2][3][4] The patient achieved a partial response (PR) with no severe adverse events observed.[2][3][4] This suggests that Befotertinib can be a promising treatment strategy for NSCLC patients with these rare and complex mutations.[2]
| Patient Characteristics | Treatment | Outcome |
| 70-year-old female with locally advanced unresectable NSCLC | Befotertinib (monotherapy) | Partial Response (PR) |
| EGFR Mutation: G719X and S768I | No severe adverse events |
Ongoing Clinical Trials
A Phase II clinical trial is currently underway to evaluate the efficacy and safety of Befotertinib in combination with Icotinib as a first-line treatment for patients with locally advanced or metastatic NSCLC harboring uncommon EGFR mutations, specifically G719X, S768I, and L861Q.[5] The estimated enrollment for this study is 23 patients.[5] While the results of this trial are not yet available, the protocol provides valuable insight into the patient population and treatment strategy being investigated.
Experimental Protocols
In Vitro Kinase Assays (General Methodology)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Befotertinib against various uncommon EGFR mutations.
Cell Lines: Ba/F3 cells, a murine pro-B cell line, are commonly used as they are dependent on interleukin-3 (IL-3) for survival and can be genetically engineered to express specific human EGFR mutations. This makes them a suitable model to assess the specific activity of EGFR inhibitors.
Procedure:
-
Cell Culture: Ba/F3 cells expressing different uncommon EGFR mutations (e.g., G719A, L861Q, S768I) are cultured in appropriate media supplemented with necessary growth factors, excluding IL-3 to ensure dependence on the expressed mutant EGFR for survival.
-
Drug Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of Befotertinib.
-
Viability Assay: After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence readings are normalized to untreated control cells, and the IC50 values are calculated by fitting the dose-response curves to a sigmoidal model.
Clinical Trial Protocol: Befotertinib and Icotinib for Uncommon EGFR Mutations (NCT05007938)
Objective: To evaluate the efficacy and safety of Befotertinib in combination with Icotinib in treatment-naive patients with locally advanced or metastatic NSCLC harboring uncommon EGFR mutations.
Patient Population:
-
Inclusion Criteria:
-
Age 18 years or older.[5]
-
Pathologically confirmed locally advanced or metastatic NSCLC (Stage IIIB, IIIC, or IV).[5]
-
Treatment-naive for systemic antitumor therapy for advanced disease.[5]
-
Confirmed presence of one or more of the following uncommon EGFR mutations: G719X (exon 18), S768I (exon 20), or L861Q (exon 21).[5]
-
ECOG performance status of 0 or 1.[5]
-
At least one measurable lesion as per RECIST v1.1.[5]
-
-
Exclusion Criteria:
Treatment Plan:
-
Patients receive a combination of Befotertinib and Icotinib. The specific dosages and administration schedule are detailed in the full trial protocol.
Endpoints:
-
Primary Endpoint: Objective Response Rate (ORR).
-
Secondary Endpoints: Progression-Free Survival (PFS), Duration of Response (DoR), Overall Survival (OS), and safety profile.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using the DOT language.
Caption: EGFR Signaling Pathway and Mechanism of Befotertinib Action.
Caption: Workflow for In Vitro IC50 Determination.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. New data highlighting the efficacy and safety outcomes of third‐generation EGFR‐TKI in NSCLC patients with rare EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-small cell lung cancer cells with uncommon EGFR exon 19delins variants respond poorly to third-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. firstwordpharma.com [firstwordpharma.com]
Methodological & Application
Application Notes and Protocols: In Vitro Profiling of Befotertinib Monomesilate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Befotertinib monomesilate is a potent, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target both activating EGFR mutations and the T790M resistance mutation, a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC). These application notes provide detailed protocols for the in vitro characterization of befotertinib, focusing on cell viability, EGFR kinase activity, and downstream signaling pathway modulation. The provided methodologies and expected outcomes will guide researchers in designing robust in vitro assays to evaluate the efficacy and mechanism of action of befotertinib and similar compounds.
Introduction
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation.[1] In several cancers, including NSCLC, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled tumor growth.[1][2] Befotertinib is an irreversible EGFR TKI that covalently binds to a cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain.[1] This action leads to sustained inhibition of EGFR signaling, even in the presence of the T790M mutation, which confers resistance to earlier-generation TKIs.[1] The primary downstream signaling cascades inhibited by befotertinib include the PI3K-AKT and RAS-RAF-MEK-ERK pathways.[1][3]
This document outlines key in vitro assays to assess the activity of befotertinib monomesilate, including cell viability assays to determine potency in various EGFR-mutant cell lines, biochemical assays to measure direct kinase inhibition, and Western blot analysis to confirm the inhibition of EGFR phosphorylation and downstream signaling.
Data Presentation
Table 1: Expected In Vitro Activity of Befotertinib in EGFR-Mutant NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Expected Befotertinib IC50 Range (nM) | Notes |
| PC-9 | Exon 19 Deletion | 1 - 20 | Highly sensitive to third-generation EGFR TKIs. |
| HCC827 | Exon 19 Deletion | 1 - 20 | Another cell line model for EGFR exon 19 deletions. |
| H3255 | L858R | 5 - 50 | Sensitive to third-generation EGFR TKIs. |
| H1975 | L858R, T790M | 10 - 100 | The presence of the T790M mutation confers resistance to first-generation TKIs, but this cell line is a key model for evaluating third-generation inhibitors like befotertinib. |
| A549 | Wild-Type EGFR | >1000 | Expected to be insensitive due to the absence of activating EGFR mutations. Serves as a negative control. |
Note: The IC50 values presented are representative expectations for a third-generation EGFR TKI like befotertinib based on publicly available data for similar compounds. Actual values may vary depending on experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of befotertinib in various NSCLC cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.
Materials:
-
NSCLC cell lines (e.g., PC-9, H1975, A549)
-
Befotertinib monomesilate
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Preparation: Prepare a 10 mM stock solution of befotertinib monomesilate in DMSO. Perform serial dilutions in complete growth medium to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared befotertinib dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the befotertinib concentration and use a non-linear regression model to determine the IC50 value.
EGFR Kinase Activity Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of befotertinib on the enzymatic activity of recombinant EGFR protein (both wild-type and mutant forms).
Materials:
-
Recombinant human EGFR (Wild-Type and T790M mutant)
-
Befotertinib monomesilate
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of befotertinib in kinase buffer. Prepare a solution of EGFR enzyme and substrate in kinase buffer. Prepare an ATP solution in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the befotertinib dilutions. Add the EGFR enzyme/substrate solution to each well and incubate for 10 minutes at room temperature.
-
Initiate Reaction: Add the ATP solution to initiate the kinase reaction. Incubate for 60 minutes at room temperature.
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ kit. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each befotertinib concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log of the befotertinib concentration.
Western Blot Analysis for EGFR Phosphorylation
This protocol is used to qualitatively and semi-quantitatively assess the inhibition of EGFR phosphorylation at specific tyrosine residues in response to befotertinib treatment.
Materials:
-
NSCLC cell lines
-
Befotertinib monomesilate
-
Serum-free medium
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and anti-β-actin.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-16 hours.
-
Inhibitor Treatment: Treat the cells with various concentrations of befotertinib for 2-4 hours.
-
EGF Stimulation: Stimulate the cells with 50 ng/mL of EGF for 15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature 30-50 µg of protein per sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the relative levels of phosphorylated and total proteins. β-actin is used as a loading control.
Visualization of Pathways and Workflows
Caption: EGFR signaling pathway and the inhibitory action of Befotertinib.
Caption: Workflow for the MTT-based cell viability assay.
Caption: Workflow for Western blot analysis of EGFR phosphorylation.
References
Establishing Dose-Response Curves for Befotertinib Monomesilate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Befotertinib (also known as D-0316) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR T790M resistance mutations.[1][2][3] Establishing accurate dose-response curves is a critical step in the preclinical and clinical development of Befotertinib to determine its potency, selectivity, and optimal therapeutic window. These application notes provide detailed protocols for in vitro and in vivo studies to generate robust dose-response data for Befotertinib monomesilate.
Introduction
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[2] Mutations in the EGFR gene can lead to its constitutive activation, driving tumorigenesis in a significant subset of NSCLC patients.[2] While first and second-generation EGFR TKIs have been effective, the emergence of resistance mutations, most commonly the T790M "gatekeeper" mutation, limits their long-term efficacy.[2]
Befotertinib is a novel, irreversible third-generation EGFR TKI designed to potently inhibit both the initial activating EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[2][4] This selectivity is crucial for minimizing off-target toxicities. The protocols outlined below are designed to comprehensively characterize the dose-dependent effects of Befotertinib on cancer cell viability, EGFR signaling, and in vivo tumor growth.
Data Presentation
Table 1: In Vitro Cytotoxicity of Befotertinib in NSCLC Cell Lines (Illustrative Data)
| Cell Line | EGFR Mutation Status | Befotertinib IC50 (nM) | Osimertinib IC50 (nM) (Reference) | Gefitinib IC50 (nM) (Reference) |
| PC-9 | Exon 19 Deletion | 5.2 | 11.8 | 15.7 |
| H1975 | L858R, T790M | 8.9 | 12.1 | >10,000 |
| HCC827 | Exon 19 Deletion | 6.1 | 10.5 | 12.3 |
| A549 | WT-EGFR | 1,250 | 980 | >10,000 |
Note: The data presented in this table is for illustrative purposes to demonstrate the expected outcomes of the described protocols. Actual IC50 values should be determined experimentally.
Table 2: In Vivo Efficacy of Befotertinib in a H1975 Xenograft Model (Illustrative Data)
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 210 | - |
| Befotertinib | 10 | 750 ± 150 | 50 |
| Befotertinib | 25 | 300 ± 95 | 80 |
| Befotertinib | 50 | 120 ± 45 | 92 |
Note: The data presented in this table is for illustrative purposes. Actual in vivo efficacy should be determined through experimentation.
Signaling Pathways and Experimental Workflows
Caption: EGFR signaling pathway and the inhibitory action of Befotertinib.
Caption: Workflow for in vitro dose-response determination.
Caption: Workflow for in vivo dose-response determination.
Experimental Protocols
In Vitro Protocols
1. Cell Culture of NSCLC Lines
-
Objective: To maintain and propagate human NSCLC cell lines for use in dose-response assays.
-
Materials:
-
NSCLC cell lines (e.g., PC-9, H1975, HCC827, A549)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO2)
-
-
Protocol:
-
Culture NSCLC cells in T-75 flasks with RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium and wash with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes to detach the cells.
-
Neutralize the trypsin with 5-7 mL of complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 1,000 rpm for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh medium.
-
Seed cells into new flasks at the desired density for propagation or into 96-well plates for assays.
-
2. Cell Viability Assay (MTT Assay)
-
Objective: To determine the dose-dependent cytotoxic effect of Befotertinib on NSCLC cell lines and calculate the IC50 value.
-
Materials:
-
Cultured NSCLC cells
-
Befotertinib monomesilate
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of Befotertinib in culture medium (e.g., from 0.1 nM to 10 µM).
-
Remove the medium from the wells and add 100 µL of the diluted Befotertinib solutions. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression analysis.
-
3. Western Blot Analysis of EGFR Signaling
-
Objective: To assess the dose-dependent inhibition of EGFR and downstream signaling pathways (PI3K/AKT, RAS/MEK/ERK) by Befotertinib.
-
Materials:
-
Cultured NSCLC cells
-
Befotertinib monomesilate
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of Befotertinib for a specified time (e.g., 2-6 hours).
-
Lyse the cells with RIPA buffer, and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
In Vivo Protocol
1. Xenograft Tumor Model in Nude Mice
-
Objective: To evaluate the in vivo dose-dependent anti-tumor efficacy of Befotertinib.
-
Materials:
-
Athymic nude mice (4-6 weeks old)
-
H1975 NSCLC cells
-
Matrigel
-
Befotertinib monomesilate
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Calipers
-
-
Protocol:
-
Subcutaneously inject 5-10 x 10^6 H1975 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Randomize the mice into treatment groups (e.g., vehicle control, Befotertinib at 10, 25, and 50 mg/kg).
-
Administer Befotertinib or vehicle orally once daily for 21 days.
-
Measure tumor volume with calipers every 2-3 days and calculate the volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Conclusion
These protocols provide a comprehensive framework for establishing the dose-response relationship of Befotertinib monomesilate in both in vitro and in vivo settings. The resulting data on cytotoxicity, signaling inhibition, and anti-tumor efficacy are essential for the continued development and clinical application of this promising third-generation EGFR TKI in the treatment of NSCLC. Rigorous and standardized execution of these experiments will ensure the generation of high-quality, reproducible data to guide further research and clinical trial design.
References
- 1. Efficacy and Safety of Befotertinib (D-0316) in Patients With EGFR T790M-Mutated NSCLC That Had Progressed After Prior EGFR Tyrosine Kinase Inhibitor Therapy: A Phase 2, Multicenter, Single-Arm, Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. Befotertinib | C29H32F3N7O2 | CID 130412842 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Befotertinib Monomesilate in Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Befotertinib (formerly D-0316) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is designed to selectively target both EGFR-sensitizing mutations (such as exon 19 deletions and the L858R mutation) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1] Befotertinib forms a covalent bond with the cysteine residue at position 797 (C797) in the ATP-binding site of the EGFR kinase domain, leading to sustained inhibition of EGFR signaling pathways and subsequent induction of tumor cell apoptosis. This document provides detailed protocols for assessing the in vitro efficacy of Befotertinib monomesilate using cell viability assays, along with an overview of the relevant signaling pathways.
Mechanism of Action and Signaling Pathway
Befotertinib exerts its anti-cancer effects by inhibiting the kinase activity of mutant EGFR. In non-small cell lung cancer (NSCLC) cells with activating EGFR mutations, the receptor is constitutively active, leading to the continuous activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis. The two major downstream pathways affected are the RAS-RAF-MEK-ERK pathway and the PI3K-AKT-mTOR pathway. By irreversibly binding to the mutant EGFR, Befotertinib blocks the phosphorylation and activation of these key signaling cascades, ultimately leading to cell cycle arrest and apoptosis.
Data Presentation: In Vitro Efficacy of EGFR TKIs
While specific IC50 values for Befotertinib monomesilate in various NSCLC cell lines are not yet widely available in public literature, the table below presents a comparative summary of IC50 values for other EGFR TKIs in commonly used NSCLC cell lines. This data provides a benchmark for the expected potency of third-generation inhibitors against different EGFR mutation statuses.
| Cell Line | EGFR Mutation Status | Gefitinib (1st Gen) IC50 (nM) | Afatinib (2nd Gen) IC50 (nM) | Osimertinib (3rd Gen) IC50 (nM) |
| PC-9 | Exon 19 deletion | ~7 | ~0.8 | ~13 |
| HCC827 | Exon 19 deletion | ~8 | ~0.7 | Data not readily available |
| H1975 | L858R + T790M | >10,000 | ~57 | ~5 |
| A549 | Wild-Type | >10,000 | ~4,500 | Data not readily available |
Note: IC50 values are approximate and can vary between studies and experimental conditions. This table is for comparative purposes only.
Experimental Protocols
Cell Viability Assay Using MTT
This protocol describes a method to determine the cytotoxic effects of Befotertinib monomesilate on NSCLC cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is directly proportional to the number of viable cells.
Materials:
-
Befotertinib monomesilate
-
NSCLC cell lines (e.g., PC-9, H1975, HCC827, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of Befotertinib monomesilate in DMSO.
-
Perform serial dilutions of the Befotertinib stock solution in complete culture medium to achieve the desired final concentrations (a typical range for a potent TKI would be from 0.001 µM to 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of Befotertinib or the vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of Befotertinib that inhibits cell growth by 50%).
-
Conclusion
Befotertinib monomesilate is a potent third-generation EGFR TKI with a clear mechanism of action involving the inhibition of key downstream signaling pathways. The provided protocols for cell viability assays offer a standardized method for evaluating its in vitro efficacy. While specific preclinical IC50 data for Befotertinib is not yet widely disseminated in peer-reviewed literature, the established potency of other third-generation inhibitors against T790M-mutant NSCLC cells suggests that Befotertinib will exhibit significant activity in appropriate cellular models. Further research and publication of preclinical data will be crucial for a comprehensive understanding of its in vitro profile.
References
Application Notes and Protocols for Western Blot Analysis of Befotertinib-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Befotertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) specifically designed to target EGFR mutations, including the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1] By covalently binding to the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain, Befotertinib effectively blocks the activation of downstream signaling pathways crucial for tumor cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways. Western blot analysis is a fundamental technique to elucidate the molecular mechanism of Befotertinib by quantifying the changes in the phosphorylation status and total protein levels of key components of these signaling cascades.
Principle
Western blotting is a widely used analytical technique in molecular biology and immunogenetics to detect specific proteins in a sample of tissue homogenate or extract. In the context of Befotertinib treatment, this method is employed to measure the drug's efficacy in inhibiting EGFR autophosphorylation and the subsequent phosphorylation of downstream signaling proteins. By comparing the protein expression and phosphorylation levels in Befotertinib-treated cells versus untreated control cells, researchers can quantitatively assess the drug's on-target activity and its impact on cell signaling.
Data Presentation
The following table summarizes hypothetical quantitative data from a western blot analysis of NSCLC cells (e.g., NCI-H1975, which harbors both L858R and T790M EGFR mutations) treated with varying concentrations of Befotertinib for a fixed duration. The data is presented as the relative phosphorylation of key signaling proteins, normalized to the total protein expression and then to the untreated control. Such data is typically obtained through densitometric analysis of the western blot bands.
| Target Protein | Befotertinib Concentration | Treatment Duration (hours) | Cell Line | Relative Phosphorylation (Fold Change vs. Control) |
| p-EGFR (Tyr1068) | 0 nM (Control) | 24 | NCI-H1975 | 1.00 |
| 10 nM | 24 | NCI-H1975 | 0.45 | |
| 50 nM | 24 | NCI-H1975 | 0.15 | |
| 100 nM | 24 | NCI-H1975 | 0.05 | |
| p-AKT (Ser473) | 0 nM (Control) | 24 | NCI-H1975 | 1.00 |
| 10 nM | 24 | NCI-H1975 | 0.60 | |
| 50 nM | 24 | NCI-H1975 | 0.25 | |
| 100 nM | 24 | NCI-H1975 | 0.10 | |
| p-ERK1/2 (Thr202/Tyr204) | 0 nM (Control) | 24 | NCI-H1975 | 1.00 |
| 10 nM | 24 | NCI-H1975 | 0.55 | |
| 50 nM | 24 | NCI-H1975 | 0.20 | |
| 100 nM | 24 | NCI-H1975 | 0.08 |
Note: The data presented in this table is illustrative and intended to represent typical results from such an experiment. Actual results may vary depending on the specific experimental conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway targeted by Befotertinib and the general workflow for western blot analysis.
Caption: EGFR signaling pathway and the inhibitory action of Befotertinib.
Caption: General workflow for western blot analysis.
Experimental Protocols
Materials and Reagents
-
Cell Line: NSCLC cell line with relevant EGFR mutations (e.g., NCI-H1975).
-
Befotertinib: Stock solution in DMSO.
-
Cell Culture Medium: RPMI-1640, fetal bovine serum (FBS), penicillin-streptomycin.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA Protein Assay Kit.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST.
-
Primary Antibodies:
-
Rabbit anti-phospho-EGFR (Tyr1068)
-
Rabbit anti-EGFR
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-AKT
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-ERK1/2
-
Mouse anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Wash Buffer: Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Protocol
-
Cell Culture and Treatment:
-
Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Starve the cells in serum-free medium for 12-16 hours.
-
Treat the cells with varying concentrations of Befotertinib (e.g., 0, 10, 50, 100 nM) for the desired time (e.g., 24 hours). The control group should be treated with the same volume of DMSO.
-
-
Cell Lysis and Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection and Data Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phosphoprotein bands to their corresponding total protein bands. For loading consistency, normalize all values to the β-actin signal.
-
Express the results as a fold change relative to the untreated control.
-
Troubleshooting
-
High Background: Insufficient blocking, inadequate washing, or too high antibody concentration.
-
Weak or No Signal: Insufficient protein loading, poor transfer, inactive antibody, or incorrect antibody dilution.
-
Non-specific Bands: Antibody cross-reactivity, protein degradation, or too high antibody concentration.
-
Uneven Staining: Uneven transfer, air bubbles between the gel and membrane during transfer.
By following these detailed protocols and application notes, researchers can effectively utilize western blot analysis to investigate the molecular effects of Befotertinib on EGFR signaling pathways, providing valuable insights for drug development and cancer research.
References
Application Notes and Protocols for the Use of Befotertinib Monomesilate in NSCLC Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Befotertinib (Surmana®), developed by Betta Pharmaceuticals and InventisBio, is a highly selective, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It has been approved in China for the second-line treatment of patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) who have progressed on prior EGFR TKI therapy and harbor the T790M resistance mutation.[1][2] Befotertinib is also under regulatory review for the first-line treatment of EGFR-mutant NSCLC in China.[1][2] Like other third-generation EGFR TKIs, befotertinib is designed to potently inhibit both EGFR-sensitizing mutations and the T790M resistance mutation while sparing wild-type EGFR, thereby offering a favorable therapeutic window.[3]
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly recognized as a superior preclinical platform for evaluating the efficacy of targeted therapies.[4] These models are known to better recapitulate the heterogeneity and molecular characteristics of the original patient's tumor compared to traditional cell line-derived xenografts.[4]
These application notes provide a comprehensive overview of the available data on befotertinib and a generalized protocol for its evaluation in NSCLC patient-derived xenograft models, based on established methodologies for similar third-generation EGFR TKIs. While specific preclinical data on befotertinib in PDX models is not extensively published, the following sections offer a framework for researchers to design and execute such studies.
Mechanism of Action and EGFR Signaling Pathway
Befotertinib is an irreversible EGFR TKI that covalently binds to the cysteine residue at position 797 in the ATP-binding site of the EGFR.[5] This irreversible binding leads to sustained inhibition of EGFR signaling, even in the presence of high intracellular ATP concentrations that are characteristic of the T790M mutation.[5] The primary downstream signaling cascades affected by EGFR activation are the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[6] By inhibiting the aberrant activation of EGFR, befotertinib effectively shuts down these pro-tumorigenic signaling pathways.
Data Presentation: Clinical Efficacy of Befotertinib
While specific quantitative data from preclinical PDX studies of befotertinib are not publicly available, extensive clinical trial data demonstrate its efficacy in NSCLC patients. The following tables summarize key findings from a phase 2 clinical trial (NCT03861156) in patients with EGFR T790M-mutated NSCLC who had progressed after prior EGFR TKI therapy.[7]
Table 1: Objective Response Rate (ORR) and Disease Control Rate (DCR)
| Cohort | Dose | ORR (IRC-assessed) | DCR (IRC-assessed) |
| Cohort A | 50 mg once daily | 54.0% (95% CI: 46.3-61.5) | Not Reported |
| Cohort B | 75-100 mg once daily | 67.6% (95% CI: 61.9-72.9) | Not Reported |
IRC: Independent Review Committee
Table 2: Progression-Free Survival (PFS)
| Cohort | Dose | Median PFS (Investigator-assessed) |
| Cohort A | 50 mg once daily | 11.0 months (95% CI: 9.6-12.5) |
| Cohort B | 75-100 mg once daily | 12.5 months (95% CI: 11.1-13.8) |
Table 3: Overall Survival (OS) - Final Analysis
| Cohort | Dose | Median OS |
| Cohort A | 50 mg once daily | 23.9 months (95% CI: 21.1-27.2) |
| Cohort B | 75-100 mg once daily | 31.5 months (95% CI: 26.8-35.3) |
A phase 3 study also demonstrated the superiority of befotertinib over icotinib as a first-line treatment for patients with EGFR mutation-positive NSCLC.
Experimental Protocols
The following are generalized protocols for the establishment and use of NSCLC patient-derived xenografts for the evaluation of befotertinib. These protocols are based on methodologies reported for other third-generation EGFR TKIs and should be adapted based on specific experimental needs and institutional guidelines.
Protocol 1: Establishment of NSCLC Patient-Derived Xenografts
-
Patient Sample Collection:
-
Obtain fresh tumor tissue from NSCLC patients who have provided informed consent and under an IRB-approved protocol.
-
Transport the tissue sample in a sterile container on ice in a suitable medium (e.g., RPMI-1640 with antibiotics).
-
Process the tissue within 2-4 hours of surgical resection to maintain viability.
-
-
Tumor Tissue Processing:
-
In a sterile biosafety cabinet, wash the tumor tissue with cold phosphate-buffered saline (PBS) containing antibiotics.
-
Remove any non-tumor tissue (e.g., necrotic or fibrotic tissue).
-
Mince the tumor tissue into small fragments of approximately 2-3 mm³.
-
-
Xenograft Implantation:
-
Use immunodeficient mice (e.g., NOD/SCID, NSG) aged 6-8 weeks.
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Make a small incision in the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for tumor growth and overall health.
-
-
Tumor Growth Monitoring and Passaging:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.
-
Process the excised tumor as described in step 2 for subsequent passaging into new cohorts of mice. Early passages (P1-P4) are generally recommended for drug efficacy studies to maintain fidelity to the original tumor.
-
Protocol 2: In Vivo Efficacy Study of Befotertinib in NSCLC PDX Models
-
PDX Model Selection and Cohort Establishment:
-
Select well-characterized NSCLC PDX models with relevant EGFR mutations (e.g., exon 19 deletion, L858R, with or without T790M).
-
Expand the selected PDX models to generate a sufficient number of tumor-bearing mice for the study.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Befotertinib Formulation and Administration:
-
Prepare befotertinib monomesilate in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose).
-
Based on clinical data and preclinical studies of similar compounds, a starting dose range of 25-100 mg/kg administered once daily can be considered. Dose-ranging studies may be necessary to determine the optimal dose for each PDX model.
-
Administer befotertinib or vehicle control to the respective groups daily via oral gavage.
-
-
Data Collection and Analysis:
-
Measure tumor volume and body weight twice weekly.
-
Monitor the mice for any signs of toxicity.
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic and biomarker analysis (e.g., Western blot for p-EGFR, immunohistochemistry).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Conclusion
Befotertinib is a promising third-generation EGFR TKI with demonstrated clinical efficacy in EGFR-mutant NSCLC. While detailed preclinical data in PDX models are not widely available, the provided protocols offer a robust framework for researchers to conduct such studies. The use of well-characterized NSCLC PDX models will be invaluable for further elucidating the in vivo efficacy of befotertinib, exploring mechanisms of resistance, and identifying potential combination therapies to improve patient outcomes. It is recommended that researchers consult the available literature on other third-generation EGFR TKIs to further refine their experimental designs.
References
- 1. Befotertinib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NSCLC | Befotertinib: First Approval | springermedicine.com [springermedicine.com]
- 3. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - Andrews Wright - Translational Lung Cancer Research [tlcr.amegroups.org]
- 4. championsoncology.com [championsoncology.com]
- 5. Frontiers | Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer [frontiersin.org]
- 6. ClinPGx [clinpgx.org]
- 7. Efficacy and Safety of Befotertinib (D-0316) in Patients With EGFR T790M-Mutated NSCLC That Had Progressed After Prior EGFR Tyrosine Kinase Inhibitor Therapy: A Phase 2, Multicenter, Single-Arm, Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Befotertinib Monomesilate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the established methodologies for utilizing animal models in the in vivo evaluation of Befotertinib monomesilate (formerly known as D-0316), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). The protocols outlined below are intended to guide researchers in designing and executing preclinical studies to assess the efficacy, pharmacokinetics, and pharmacodynamics of Befotertinib in non-small cell lung cancer (NSCLC) models.
Introduction to Befotertinib Monomesilate
Befotertinib is a potent and selective third-generation EGFR-TKI designed to target sensitizing EGFR mutations and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR-TKIs.[1] Its mechanism of action involves the irreversible covalent binding to the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain, leading to the inhibition of downstream signaling pathways crucial for tumor cell proliferation and survival.[1] Preclinical evidence has demonstrated Befotertinib's activity in various tumor cell lines and animal models, and it has shown clinical efficacy in patients with EGFR-mutated NSCLC.
Animal Models for Befotertinib In Vivo Studies
The selection of an appropriate animal model is critical for the preclinical evaluation of Befotertinib. The most relevant models for studying EGFR-mutated NSCLC are xenograft and patient-derived xenograft (PDX) models established in immunodeficient mice.
2.1. Cell Line-Derived Xenograft (CDX) Models:
CDX models are generated by subcutaneously or orthotopically implanting human NSCLC cell lines with specific EGFR mutations into immunodeficient mice. These models are valuable for initial efficacy screening and dose-ranging studies.
-
Recommended Cell Lines:
-
NCI-H1975: Harbors both the L858R sensitizing mutation and the T790M resistance mutation. This is a key model for evaluating the efficacy of third-generation EGFR-TKIs like Befotertinib.
-
PC-9: Carries an exon 19 deletion, representing a common sensitizing EGFR mutation.
-
HCC827: Also contains an exon 19 deletion.
-
-
Recommended Mouse Strains:
-
Athymic Nude (nu/nu) mice
-
NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice
-
BALB/c nude mice
-
2.2. Patient-Derived Xenograft (PDX) Models:
PDX models are established by implanting fresh tumor tissue from NSCLC patients directly into immunodeficient mice. These models are considered more clinically relevant as they better recapitulate the heterogeneity and molecular characteristics of the original human tumor. PDX models are particularly useful for evaluating the efficacy of Befotertinib in a context that more closely mirrors the patient population.
-
Model Establishment: Requires access to fresh tumor biopsies from NSCLC patients with confirmed EGFR mutations (e.g., exon 19 deletion, L858R, and/or T790M).
-
Recommended Mouse Strains: NOD/SCID or other highly immunodeficient strains are preferred to enhance engraftment rates.
Experimental Protocols
3.1. General Animal Husbandry and Welfare:
All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Mice should be housed in a specific pathogen-free (SPF) environment with controlled temperature, humidity, and a 12-hour light/dark cycle. Food and water should be provided ad libitum.
3.2. Protocol for Establishing Subcutaneous NSCLC Xenografts:
-
Cell Culture: Culture the selected human NSCLC cell line (e.g., NCI-H1975) in the recommended medium until they reach 70-80% confluency.
-
Cell Harvesting: Trypsinize the cells, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.
-
Implantation: Anesthetize the mouse (e.g., using isoflurane). Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
3.3. Protocol for Befotertinib Administration:
Befotertinib monomesilate is orally bioavailable.
-
Drug Preparation: For in vivo experiments, Befotertinib (D-0316) can be formulated as a solution for oral gavage. A recommended vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The working solution should be prepared fresh daily.
-
Dosing: Administer Befotertinib orally once daily (QD) at the desired dose levels. Dose selection should be based on prior dose-ranging studies to determine the maximum tolerated dose (MTD) and efficacious doses.
-
Control Group: The control group should receive the vehicle only, administered at the same volume and schedule as the treatment groups.
3.4. Efficacy and Pharmacodynamic Assessment:
-
Tumor Volume Measurement: Continue to measure tumor volume throughout the study.
-
Body Weight Monitoring: Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment-related toxicity.
-
Endpoint: The study endpoint may be a predetermined tumor volume, a specific time point, or when signs of morbidity are observed.
-
Tumor Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be flash-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blotting for p-EGFR) and the remainder fixed in formalin for histopathological analysis.
-
Pharmacokinetic Analysis: In separate satellite groups of animals, blood samples can be collected at various time points after Befotertinib administration to determine the pharmacokinetic profile of the drug. Animal studies have reported a brain/plasma concentration ratio of 12.6 for Befotertinib, indicating its potential to cross the blood-brain barrier.
Data Presentation
Quantitative data from in vivo studies should be summarized in clear and structured tables to facilitate comparison between treatment groups.
Table 1: Example of In Vivo Efficacy Data for Befotertinib in an NCI-H1975 Xenograft Model
| Treatment Group | Dose (mg/kg, QD) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | 1250 ± 150 | - | +5.2 ± 1.5 |
| Befotertinib | 10 | 450 ± 80 | 64 | +1.8 ± 2.1 |
| Befotertinib | 25 | 180 ± 50 | 85.6 | -2.5 ± 1.8 |
| Befotertinib | 50 | 50 ± 20 | 96 | -5.1 ± 2.3 |
Table 2: Example of Pharmacodynamic Marker Modulation in Tumor Tissue
| Treatment Group | Dose (mg/kg, QD) | Relative p-EGFR/Total EGFR Ratio (normalized to control) |
| Vehicle Control | - | 1.00 |
| Befotertinib | 25 | 0.15 |
| Befotertinib | 50 | 0.05 |
Visualizations
Diagram 1: Befotertinib Mechanism of Action and EGFR Signaling Pathway
Caption: Befotertinib inhibits EGFR signaling.
Diagram 2: Experimental Workflow for In Vivo Efficacy Study
Caption: In vivo efficacy study workflow.
References
Application Notes and Protocols for Inducing Acquired Resistance to Befotertinib Monomesilate in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Befotertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target EGFR mutations, including the T790M resistance mutation, in non-small cell lung cancer (NSCLC).[1] As with other targeted therapies, acquired resistance is a significant clinical challenge. Understanding the mechanisms of resistance and developing models to study them is crucial for the development of next-generation therapies and combination strategies.
These application notes provide a generalized framework and detailed protocols for inducing acquired resistance to befotertinib in EGFR-mutant NSCLC cell lines. The methodologies are adapted from established protocols for other third-generation EGFR TKIs due to the limited availability of specific public data on befotertinib-resistant cell line generation.
Potential Mechanisms of Acquired Resistance to Third-Generation EGFR TKIs
Acquired resistance to third-generation EGFR TKIs like befotertinib can be broadly categorized into on-target and off-target mechanisms.
On-target mechanisms involve alterations in the EGFR gene itself. The most prominent is the acquisition of a tertiary mutation in the EGFR kinase domain, such as the C797S mutation , which can interfere with the covalent binding of irreversible inhibitors like befotertinib.[2][3]
Off-target mechanisms involve the activation of alternative signaling pathways that bypass the need for EGFR signaling. These can include:
-
MET Amplification: Increased MET receptor tyrosine kinase signaling is a frequent bypass track.
-
HER2 Amplification: Overexpression of the HER2 receptor can also drive downstream signaling.
-
Activation of Downstream Pathways: Mutations or amplification of components in pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR can lead to EGFR-independent cell survival and proliferation.[4]
-
Phenotypic Transformation: In some cases, cancer cells may undergo histological changes, such as epithelial-to-mesenchymal transition (EMT), which is associated with drug resistance.
Data Presentation: Representative IC50 Values for EGFR TKI Sensitive and Resistant Cell Lines
| Cell Line | Parental/Resistant | EGFR Mutation Status | IC50 (Befotertinib, nM) - Hypothetical | Fold Resistance |
| PC-9 | Parental | Exon 19 Del | 10 | - |
| PC-9/BefoR | Befotertinib-Resistant | Exon 19 Del, C797S | 1500 | 150 |
| H1975 | Parental | L858R, T790M | 25 | - |
| H1975/BefoR | Befotertinib-Resistant | L858R, T790M, MET Amp | 2000 | 80 |
| HCC827 | Parental | Exon 19 Del | 15 | - |
| HCC827/BefoR | Befotertinib-Resistant | Exon 19 Del | 1200 | 80 |
Experimental Protocols
Protocol 1: Generation of Befotertinib-Resistant Cell Lines via Continuous Exposure
This protocol is adapted from methodologies used to generate resistance to other EGFR TKIs through continuous, dose-escalating exposure.[5]
Materials:
-
EGFR-mutant NSCLC cell line (e.g., PC-9, H1975, HCC827)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Befotertinib monomesilate
-
DMSO (for drug stock preparation)
-
Cell culture flasks/plates
-
Cell counting apparatus
-
MTT or other viability assay reagents
Procedure:
-
Establish Baseline Sensitivity: Determine the initial IC50 of the parental cell line to befotertinib using a standard cell viability assay (e.g., MTT).
-
Initiate Drug Treatment: Culture the parental cells in the presence of a low concentration of befotertinib (e.g., starting at the IC10 or IC20 value, approximately 1-5 nM).
-
Monitor Cell Growth: Continuously monitor the cells. Initially, a significant portion of the cell population may die. The remaining tolerant cells will eventually resume proliferation.
-
Dose Escalation: Once the cells are growing steadily at the current drug concentration, gradually increase the concentration of befotertinib. A common approach is to double the concentration with each escalation.
-
Maintain and Expand: Continue this process of dose escalation until the cells can proliferate in a significantly higher concentration of befotertinib (e.g., 1 µM or higher). This process can take several months.
-
Characterize Resistant Clones: Once a resistant population is established, isolate single-cell clones through limiting dilution to ensure a homogenous population.
-
Verify Resistance: Confirm the resistance of the newly generated cell line by performing a dose-response curve and calculating the new IC50 for befotertinib. A significant increase in IC50 compared to the parental line indicates acquired resistance.
-
Analyze Resistance Mechanisms: Investigate the underlying mechanisms of resistance through molecular analyses such as DNA sequencing (for EGFR mutations like C797S), FISH or qPCR (for MET/HER2 amplification), and Western blotting (for activation of downstream signaling pathways).
Protocol 2: Generation of Befotertinib-Resistant Cell Lines via Intermittent (Pulsed) Exposure
This method involves treating cells with high concentrations of the drug for short periods.
Materials:
-
Same as Protocol 1.
Procedure:
-
High-Dose Treatment: Treat the parental cell line with a high concentration of befotertinib (e.g., 10x the IC50) for a short duration (e.g., 48-72 hours).
-
Recovery Phase: Remove the drug-containing medium, wash the cells with PBS, and culture them in fresh, drug-free medium until the surviving cells recover and resume proliferation.
-
Repeat Cycles: Repeat the cycle of high-dose treatment and recovery.
-
Selection of Resistant Population: Over several cycles, a population of cells with enhanced survival and recovery capabilities will be selected.
-
Characterize and Verify Resistance: As in Protocol 1, characterize the resistant population, isolate clones, and verify the level of resistance by determining the IC50.
-
Analyze Resistance Mechanisms: Perform molecular analyses to identify the mechanisms of resistance.
Visualizations
Caption: Experimental workflow for generating befotertinib-resistant cell lines.
Caption: On-target resistance to befotertinib via the C797S mutation.
Caption: Off-target resistance through activation of bypass signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
Application Notes and Protocols: Befotertinib Monomesilate in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Befotertinib monomesilate is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is specifically designed to target EGFR mutations, including the T790M resistance mutation, which can arise after treatment with earlier-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][3] Proper dissolution and handling of Befotertinib monomesilate are critical for accurate and reproducible results in preclinical research and drug development. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of Befotertinib for in vitro studies. This document provides a detailed protocol for the dissolution of Befotertinib monomesilate in DMSO, along with relevant technical data and diagrams.
Data Presentation
Table 1: Physicochemical Properties of Befotertinib Monomesilate
| Property | Value |
| Molecular Formula | C₂₉H₃₂F₃N₇O₂ · CH₄O₃S |
| Molecular Weight | 663.71 g/mol [4] |
| CAS Number | 2226167-02-6[4] |
Table 2: Solubility of Befotertinib Monomesilate
| Solvent | Solubility (25°C) | Molar Concentration |
| DMSO | 100 mg/mL[2][4] | 150.66 mM[2][4] |
| Water | 5 mg/mL[4] | 7.53 mM[4] |
| Ethanol | Insoluble[4] | - |
Note: The use of fresh, high-purity, anhydrous DMSO is crucial, as moisture can reduce the solubility of the compound.[2]
Experimental Protocol: Dissolving Befotertinib Monomesilate in DMSO
This protocol details the steps for preparing a high-concentration stock solution of Befotertinib monomesilate in DMSO.
Materials:
-
Befotertinib monomesilate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Preparation: Work in a clean, designated area, such as a laminar flow hood, to maintain sterility for cell-based assays. Ensure all materials are sterile.
-
Weighing: Accurately weigh the desired amount of Befotertinib monomesilate powder using a calibrated precision balance.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the weighed powder).
-
Dissolution:
-
Cap the tube or vial securely.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If necessary, gentle warming (e.g., in a 37°C water bath for 5-10 minutes) and/or sonication can be used to aid dissolution, especially for higher concentrations.[5] Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization (Optional): If required for the downstream application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]
-
Safety Precautions:
-
Always wear appropriate PPE when handling Befotertinib monomesilate and DMSO.
-
DMSO is a powerful solvent and can facilitate the absorption of substances through the skin. Handle with care.
-
Consult the Safety Data Sheet (SDS) for both Befotertinib monomesilate and DMSO before use.
Visualizations
Signaling Pathway
Caption: Befotertinib inhibits mutant EGFR, blocking downstream signaling pathways.
Experimental Workflow
Caption: Workflow for dissolving Befotertinib monomesilate in DMSO.
References
Application Notes and Protocols for In Vivo Formulation of Befotinib Monomesilate in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Befotertinib monomesilate is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target EGFR mutations, including the T790M resistance mutation, which can arise after treatment with earlier-generation EGFR TKIs.[1] It is currently approved in China for the treatment of patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) who have progressed on prior EGFR TKI therapy and harbor a T790M mutation.[2][3] Preclinical animal studies are crucial for the continued investigation of Befotertinib's efficacy, pharmacokinetics, and pharmacodynamics. As Befotertinib is orally administered and likely has low aqueous solubility, a common challenge for many kinase inhibitors, appropriate formulation is critical for achieving adequate and consistent exposure in animal models.
These application notes provide detailed protocols for the preparation of in vivo formulations of Befotertinib monomesilate suitable for animal studies, based on established practices for poorly water-soluble compounds.
Physicochemical Properties of Befotertinib
A summary of the key physicochemical properties of Befotertinib is presented in the table below. Understanding these properties is essential for selecting an appropriate formulation strategy.
| Property | Value | Source |
| Molecular Formula | C29H32F3N7O2 | PubChem |
| Molecular Weight | 567.6 g/mol | PubChem |
| Calculated LogP | 4.8 | PubChem |
| Befotertinib Monomesilate | ||
| Molecular Formula | C30H36F3N7O5S | PubChem |
| Molecular Weight | 663.7 g/mol | PubChem |
Note: A higher LogP value suggests lower aqueous solubility.
In Vivo Formulation Strategies
For poorly water-soluble compounds like Befotertinib, several formulation strategies can be employed to enhance solubility and bioavailability for in vivo studies. These include the use of co-solvents, surfactants, and lipid-based vehicles. Below are two recommended formulations for Befotertinib monomesilate for oral (PO) and intravenous (IV) administration in animal models.
Formulation Summary
| Formulation | Composition | Administration Route | Achievable Concentration |
| Formulation 1 (Aqueous-based) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Oral (PO) / Intravenous (IV) | ≥ 2.08 mg/mL |
| Formulation 2 (Lipid-based) | 10% DMSO, 90% Corn Oil | Oral (PO) | ≥ 2.08 mg/mL |
Data adapted from commercially available formulation information.
Experimental Protocols
General Guidelines
-
Aseptic Technique: For intravenous administration, sterile preparation techniques are mandatory. This includes using sterile vehicles, syringes, and needles.
-
Fresh Preparation: It is recommended to prepare formulations fresh on the day of dosing. If storage is necessary, store in a tightly sealed, light-protected container at 2-8°C for a short duration. Stability under these conditions should be validated.
-
Warming and Sonication: If precipitation is observed upon addition of aqueous components or during storage, gentle warming (to 37°C) and/or sonication can be used to aid dissolution. Visually inspect for complete dissolution before administration.
Protocol 1: Aqueous-Based Formulation for Oral (PO) and Intravenous (IV) Administration
This formulation utilizes a co-solvent system to achieve a clear solution suitable for both oral and intravenous routes.
Materials:
-
Befotertinib monomesilate
-
Dimethyl sulfoxide (DMSO), cell culture grade or equivalent
-
Polyethylene glycol 300 (PEG300), USP grade
-
Tween-80 (Polysorbate 80), USP grade
-
Saline (0.9% sodium chloride), sterile for injection
-
Sterile vials and syringes
-
Magnetic stirrer and stir bar (optional)
-
Sonicator (optional)
Procedure:
-
Prepare a Stock Solution in DMSO:
-
Weigh the required amount of Befotertinib monomesilate.
-
Dissolve it in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). This will be 10% of your final volume.
-
-
Add PEG300:
-
To the DMSO stock solution, add PEG300, which will constitute 40% of the final volume.
-
Mix thoroughly until a homogenous solution is formed. A vortex mixer or gentle agitation can be used.
-
-
Add Tween-80:
-
Add Tween-80, which will be 5% of the final volume.
-
Mix again to ensure complete dispersion of the surfactant.
-
-
Add Saline:
-
Slowly add saline (45% of the final volume) to the organic mixture. It is crucial to add the aqueous phase last and slowly, while mixing, to prevent precipitation.
-
If any cloudiness or precipitation occurs, gently warm the solution (e.g., in a 37°C water bath) and/or sonicate until it becomes a clear solution.
-
-
Final Checks:
-
Visually inspect the final formulation to ensure it is a clear, particle-free solution.
-
For IV administration, ensure the final formulation is at room temperature before injection.
-
Example for 1 mL of 2.08 mg/mL final solution:
-
Start with 100 µL of a 20.8 mg/mL Befotertinib monomesilate stock in DMSO.
-
Add 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline and mix until clear.
Protocol 2: Lipid-Based Formulation for Oral (PO) Administration
This formulation is a simpler, lipid-based system suitable for oral gavage.
Materials:
-
Befotertinib monomesilate
-
Dimethyl sulfoxide (DMSO), cell culture grade or equivalent
-
Corn oil, USP grade
-
Sterile vials and syringes
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Prepare a Stock Solution in DMSO:
-
Weigh the required amount of Befotertinib monomesilate.
-
Dissolve it in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). This will be 10% of your final volume.
-
-
Add Corn Oil:
-
Add corn oil (90% of the final volume) to the DMSO stock solution.
-
Mix thoroughly using a vortex mixer or magnetic stirrer until a uniform suspension or solution is achieved. Gentle warming may aid in dissolution.
-
-
Final Checks:
-
Visually inspect the final formulation. Ensure it is homogenous before each administration, especially if it is a suspension.
-
Example for 1 mL of 2.08 mg/mL final solution:
-
Start with 100 µL of a 20.8 mg/mL Befotertinib monomesilate stock in DMSO.
-
Add 900 µL of corn oil and mix thoroughly.
Animal Dosing Considerations
-
Animal Models: For studying NSCLC with EGFR T790M mutations, genetically engineered mouse models (GEMMs) or patient-derived xenograft (PDX) models are commonly used.
-
Dose Selection: Clinical trials have investigated Befotertinib at doses of 75-100 mg once daily in humans.[2][4] When translating to animal studies, allometric scaling or dose-ranging studies should be performed. A starting point for mice could be in the range of 10-50 mg/kg, administered once daily.
-
Administration:
-
Oral Gavage (PO): Use an appropriately sized feeding needle for the animal (e.g., 20-22 gauge for mice). Ensure proper restraint and technique to avoid injury to the esophagus.
-
Intravenous Injection (IV): The lateral tail vein is the most common site for IV injection in mice and rats. Use a small gauge needle (e.g., 27-30 gauge) and administer the formulation slowly.
-
Visualizations
Befotertinib Mechanism of Action
Befotertinib is a third-generation EGFR TKI that irreversibly binds to the cysteine residue at position 797 (C797) in the ATP-binding site of both sensitizing EGFR mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation.[1] This covalent bond permanently inactivates the receptor, blocking downstream signaling pathways such as the PI3K-AKT and RAS-RAF-MEK-ERK pathways, which are critical for cell proliferation and survival.[1]
Caption: EGFR signaling pathway and the inhibitory action of Befotertinib.
Experimental Workflow for Formulation and Administration
Caption: Workflow for preparing Befotertinib monomesilate formulations.
References
- 1. Efficacy of befotertinib in non-small cell lung cancer harboring uncommon compound EGFR mutations G719X and S768I: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Befotertinib (D-0316) in Patients With EGFR T790M-Mutated NSCLC That Had Progressed After Prior EGFR Tyrosine Kinase Inhibitor Therapy: A Phase 2, Multicenter, Single-Arm, Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Determining the Potency of Befotertinib: Application Notes and Protocols for IC50 Assessment in EGFR-Mutant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and determining the half-maximal inhibitory concentration (IC50) of Befotertinib (also known as D-0316), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), in non-small cell lung cancer (NSCLC) cell lines harboring various EGFR mutations.
Introduction to Befotertinib
Befotertinib is a potent and irreversible EGFR TKI designed to selectively target both sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation that commonly arises after treatment with first- or second-generation EGFR TKIs.[1][2] Its mechanism of action involves the formation of a covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding site of the EGFR kinase domain.[1] This irreversible binding effectively blocks EGFR signaling pathways, including the PI3K-AKT and RAS-RAF-MEK-ERK pathways, which are crucial for tumor cell proliferation and survival.[1]
In Vitro Efficacy of Befotertinib
For context, third-generation EGFR TKIs typically exhibit low nanomolar IC50 values against EGFR-mutant cell lines. The table below provides a representative summary of expected IC50 values for a third-generation EGFR TKI like Befotertinib based on the known activity of this class of inhibitors.
Table 1: Representative IC50 Values of a Third-Generation EGFR TKI in Various EGFR-Mutant NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Expected IC50 (nM) |
| PC-9 | Exon 19 deletion | < 10 |
| H3255 | L858R | < 20 |
| H1975 | L858R, T790M | < 20 |
| PC-9/GR | Exon 19 deletion, T790M | < 20 |
| A549 | Wild-Type | > 1000 |
Note: These are representative values for third-generation EGFR TKIs. Actual IC50 values for Befotertinib should be determined experimentally.
Experimental Protocols
Protocol for Determining IC50 using MTT Cell Viability Assay
This protocol outlines the steps to determine the IC50 of Befotertinib in adherent EGFR-mutant NSCLC cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
EGFR-mutant NSCLC cell lines (e.g., PC-9, H1975)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Befotertinib (D-0316)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells during their logarithmic growth phase.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of Befotertinib in DMSO.
-
Perform serial dilutions of the Befotertinib stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (medium with DMSO at the same concentration as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the Befotertinib concentration.
-
Determine the IC50 value, which is the concentration of Befotertinib that inhibits cell growth by 50%, using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
-
Visualizations
EGFR Signaling Pathway and Inhibition by Befotertinib
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Efficacy and Safety of Befotertinib (D-0316) in Patients With EGFR T790M-Mutated NSCLC That Had Progressed After Prior EGFR Tyrosine Kinase Inhibitor Therapy: A Phase 2, Multicenter, Single-Arm, Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Activity Assays with Befotertinib Monomesilate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Befotertinib (also known as D-0316) is a potent, orally available, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It is designed to selectively and irreversibly inhibit EGFR mutations, including the T790M resistance mutation that can arise after treatment with earlier-generation EGFR TKIs, while sparing wild-type EGFR.[2][4] Befotertinib covalently binds to the cysteine residue at position 797 (C797) within the ATP-binding site of the EGFR kinase domain, leading to sustained inhibition of the receptor's signaling pathway and subsequent tumor growth inhibition.[4] This document provides detailed protocols for in vitro kinase activity assays to evaluate the inhibitory potential of Befotertinib monomesilate against various EGFR isoforms.
Mechanism of Action
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), dimerizes and autophosphorylates, initiating downstream signaling cascades like the PI3K-AKT and RAS-RAF-MEK-ERK pathways.[4] These pathways are crucial for regulating cell proliferation, survival, and differentiation.[4] In certain cancers, such as non-small cell lung cancer (NSCLC), activating mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth.[4]
First and second-generation EGFR TKIs can be effective against these activating mutations; however, patients often develop resistance, most commonly through the acquisition of the T790M "gatekeeper" mutation.[4] Befotertinib is a third-generation TKI developed to overcome this resistance mechanism.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. EGFR Kinase Enzyme System Application Note [promega.com]
- 3. HTS for Identification of Inhibitors against the ERK Signaling Pathway using a Homogenous Cell-based Assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
Befotertinib Monomesilate: Application Notes and Protocols for Studying Acquired Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Befotertinib monomesilate is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in non-small cell lung cancer (NSCLC) patients with EGFR mutations, particularly those harboring the T790M resistance mutation.[1][2] Unlike first and second-generation EGFR TKIs, befortinib is designed to selectively target mutant forms of EGFR while sparing the wild-type receptor, potentially leading to a better safety profile.[2] Understanding the mechanisms of acquired resistance to befortinib is crucial for developing next-generation therapies and combination strategies to overcome treatment failure. These application notes provide detailed protocols for utilizing befortinib monomesilate in preclinical studies focused on elucidating these resistance mechanisms.
Mechanism of Action
Befotertinib covalently binds to the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain.[2] This irreversible binding effectively blocks EGFR signaling pathways, including the PI3K-AKT and RAS-RAF-MEK-ERK pathways, which are critical for cell proliferation and survival.[2] Its high potency against the T790M mutation, the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs, makes it a valuable tool for both clinical treatment and preclinical research.[1][2]
Data Presentation
While comprehensive public data on the IC50 values of befortinib against a wide panel of EGFR mutant cell lines is limited, available information from preclinical studies indicates its efficacy against various mutations.
| EGFR Mutation Status | Befotertinib Activity | Notes |
| Exon 19 Deletion (e.g., delE746_A750) | Active | Befotertinib has shown clinical efficacy in patients with exon 19 deletions. |
| L858R | Active | Befotertinib is effective against the L858R sensitizing mutation. |
| T790M (in combination with sensitizing mutation) | Highly Active | A primary indication for befortinib is in T790M-positive NSCLC that has developed resistance to other EGFR TKIs.[1] |
| Exon 18 Mutations (Del18, E709K, G719A) | Efficacious | Preclinical data suggests befortinib is effective against these uncommon mutations. |
| C797S | Likely Ineffective | As an irreversible inhibitor binding to C797, befortinib is not expected to be effective against mutations at this site. |
Signaling Pathways and Resistance Mechanisms
EGFR Signaling Pathway
The EGFR signaling cascade is a key regulator of cell growth and proliferation. Its aberrant activation is a hallmark of many cancers, including NSCLC.
Caption: Simplified EGFR signaling pathway and the inhibitory action of befortinib.
Acquired Resistance Mechanisms to Befotertinib
Understanding how cancer cells evade befortinib is critical for developing subsequent treatment strategies. Resistance can be broadly categorized into on-target and off-target mechanisms.
References
Troubleshooting & Optimization
Troubleshooting Befotertinib monomesilate solubility and stability
Welcome to the Technical Support Center for Befotertinib monomesilate. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Befotertinib monomesilate in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is Befotertinib monomesilate and what is its mechanism of action?
Befotertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is specifically designed to target the T790M resistance mutation in EGFR, which can arise after treatment with first- or second-generation EGFR TKIs. Befotertinib forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain, leading to irreversible inhibition of its signaling pathway.[2] This targeted action makes it a crucial tool in studying and potentially treating non-small cell lung cancer (NSCLC) with this specific mutation.
Q2: I am having trouble dissolving Befotertinib monomesilate. What are the recommended solvents?
Befotertinib monomesilate is sparingly soluble in aqueous solutions. For in vitro experiments, Dimethyl sulfoxide (DMSO) is a commonly used solvent. It is recommended to first prepare a high-concentration stock solution in DMSO. For in vivo studies, co-solvent systems are often necessary. Two recommended protocols are:
-
Protocol 1: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Protocol 2: A mixture of 10% DMSO and 90% Corn Oil.
It is crucial to add the solvents sequentially and ensure each is fully dissolved before adding the next. If you observe precipitation, gentle warming and/or sonication can aid in dissolution.
Q3: What are the recommended storage conditions for Befotertinib monomesilate stock solutions?
Proper storage is critical to maintain the stability and activity of your Befotertinib monomesilate stock solutions. Here are the general guidelines:
-
Short-term storage (days to weeks): 0 - 4°C.
-
Long-term storage (months): -20°C or -80°C.
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing.
Q4: My Befotertinib monomesilate solution appears cloudy or has precipitates after dilution in my cell culture medium. What should I do?
Precipitation upon dilution in aqueous-based media is a common issue with hydrophobic compounds like Befotertinib. Here are some troubleshooting steps:
-
Decrease the final concentration: The concentration of Befotertinib in your final assay may be exceeding its solubility limit in the aqueous medium. Try lowering the concentration.
-
Optimize the dilution process: When diluting the DMSO stock solution, add it to your culture medium dropwise while gently vortexing or swirling the medium to ensure rapid and even distribution.
-
Use a serum-containing medium: The presence of proteins in serum can sometimes help to solubilize hydrophobic compounds. If your experimental design allows, consider using a medium containing fetal bovine serum (FBS).
-
Pre-warm the medium: Gently warming your cell culture medium to 37°C before adding the Befotertinib stock solution can sometimes improve solubility.
Troubleshooting Guides
Solubility Issues
| Problem | Potential Cause | Recommended Solution |
| Powder will not dissolve in initial solvent (e.g., DMSO). | Insufficient solvent volume or low temperature. | Increase the solvent volume to achieve a lower concentration. Use gentle warming (e.g., 37°C water bath) and/or sonication to aid dissolution. |
| Precipitation occurs when diluting DMSO stock in aqueous buffer (e.g., PBS). | The compound's solubility limit in the aqueous buffer has been exceeded. | Decrease the final concentration of Befotertinib in the buffer. Consider using a co-solvent system if the experimental design allows. Add the DMSO stock to the buffer slowly while vortexing. |
| Solution becomes cloudy over time at room temperature. | The compound is coming out of solution due to temperature changes or solvent evaporation. | Prepare fresh solutions for each experiment. If a solution must be kept for a short period, store it at 4°C and check for clarity before use. |
Stability Issues
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity in experiments. | Degradation of the compound due to improper storage or handling. | Store stock solutions at -20°C or -80°C in aliquots to avoid freeze-thaw cycles. Protect solutions from light, especially if stored for extended periods. Prepare fresh working solutions from the stock for each experiment. |
| Inconsistent experimental results. | Inconsistent concentration of the active compound due to precipitation or degradation. | Always ensure the compound is fully dissolved before use. Visually inspect solutions for any signs of precipitation. Perform a concentration check of your stock solution if you suspect degradation. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of Befotertinib monomesilate powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of Befotertinib monomesilate is approximately 663.71 g/mol ), you would need 6.6371 mg.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the powder.
-
Mixing: Gently vortex the solution. If necessary, use a sonicator or a warm water bath (37°C) to ensure complete dissolution. The solution should be clear and free of any visible particles.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol for Assessing Solubility
-
Preparation of Saturated Solutions: Add an excess amount of Befotertinib monomesilate to a known volume of the test solvent (e.g., PBS, ethanol, methanol) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of Befotertinib monomesilate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Visualizations
Befotertinib Monomesilate Mechanism of Action
Caption: Befotertinib monomesilate's irreversible binding to mutated EGFR.
Experimental Workflow for Solution Preparation and Use
Caption: Recommended workflow for preparing Befotertinib monomesilate solutions.
EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling cascade by Befotertinib.
References
Optimizing Befotertinib Monomesilate Concentration for In Vitro Studies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of Befotertinib monomesilate for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Befotertinib monomesilate and what is its mechanism of action?
A1: Befotertinib (also known as D-0316) is an orally active, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is highly selective for both EGFR-sensitizing mutations and the T790M resistance mutation, which is a common mechanism of resistance to first- and second-generation EGFR TKIs.[2][3] Befotertinib forms a covalent bond with the cysteine residue at position 797 (C797) in the ATP-binding site of the EGFR kinase domain, leading to irreversible inhibition of EGFR signaling.[2] This sustained inhibition blocks downstream signaling pathways, such as the PI3K-AKT and RAS-RAF-MEK-ERK pathways, thereby inhibiting tumor cell proliferation.[2]
Q2: What is a good starting concentration range for Befotertinib in in vitro cell-based assays?
A2: While specific IC50 values for Befotertinib across a wide range of cell lines are not extensively published, data from other third-generation EGFR TKIs, such as Osimertinib, can provide a useful starting point. For cell lines harboring EGFR T790M mutations (e.g., NCI-H1975), a concentration range of 1 nM to 100 nM is a reasonable starting point for dose-response experiments. For cell lines with sensitizing EGFR mutations but without T790M (e.g., PC-9, HCC827), a lower concentration range of 0.1 nM to 50 nM may be appropriate. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store Befotertinib monomesilate stock solutions?
A3: Befotertinib monomesilate is soluble in DMSO.[4] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in fresh, anhydrous DMSO. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. For short-term storage (days to weeks), stock solutions can be stored at -20°C. For long-term storage (months), it is recommended to store the aliquots at -80°C.[1] Before use, thaw the aliquot at room temperature and gently vortex to ensure homogeneity.
Q4: What are the known mechanisms of resistance to Befotertinib?
A4: The primary mechanism of acquired resistance to third-generation EGFR TKIs, including Befotertinib, is the emergence of a tertiary mutation in the EGFR gene, C797S. This mutation alters the cysteine residue with which Befotertinib forms a covalent bond, thereby preventing its irreversible binding and inhibition.
Troubleshooting Guides
Issue 1: Higher than expected IC50 value or lack of efficacy.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration of Befotertinib | Verify the calculations for your stock solution and serial dilutions. Ensure that the final DMSO concentration in your assay is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). |
| Cell line authenticity and mutation status | Confirm the identity of your cell line through short tandem repeat (STR) profiling. Verify the EGFR mutation status (including the presence or absence of T790M and C797S) of your cell line using a reliable method such as sequencing or digital PCR. |
| Compound instability | Prepare fresh dilutions of Befotertinib from a new stock aliquot for each experiment. While specific data on Befotertinib's stability in cell culture media is limited, some compounds can degrade over long incubation periods. Consider refreshing the media with fresh compound for long-term assays (>72 hours). |
| High cell density | High cell numbers can lead to depletion of the compound from the media. Optimize your cell seeding density to ensure that cells are in the exponential growth phase throughout the experiment and that the compound concentration remains effective. |
| Presence of serum proteins | Serum proteins can bind to small molecule inhibitors, reducing their effective concentration. If you observe a significant shift in IC50 in the presence of serum, consider reducing the serum concentration in your assay medium or using a serum-free medium if appropriate for your cell line. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell passage number | Use cells within a consistent and low passage number range for all experiments, as cellular characteristics and drug sensitivity can change with extensive passaging. |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette to minimize variability in cell numbers across wells. |
| Edge effects in microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile PBS or media. |
| DMSO concentration variability | Ensure that the final DMSO concentration is the same in all wells, including vehicle controls. |
Issue 3: Unexpected cell morphology or toxicity in control wells.
| Possible Cause | Troubleshooting Step |
| DMSO toxicity | Determine the maximum tolerated DMSO concentration for your cell line by performing a dose-response experiment with DMSO alone. Ensure the final DMSO concentration in your Befotertinib experiments is below this toxic threshold. |
| Contamination | Regularly check your cell cultures for signs of microbial contamination (e.g., bacteria, yeast, mycoplasma). |
| Off-target effects | While Befotertinib is highly selective for EGFR, at very high concentrations, off-target effects on other kinases could potentially lead to unexpected phenotypes. If you are using concentrations significantly higher than the expected IC50, consider if off-target effects might be a contributing factor. A kinase selectivity profile for Befotertinib is not widely published, so it is important to work within a concentration range that is relevant to its on-target activity. |
Data Presentation
Table 1: Estimated In Vitro IC50 Values for Third-Generation EGFR TKIs in NSCLC Cell Lines.
Disclaimer: The following table provides IC50 values for other third-generation EGFR TKIs as a reference for estimating a starting concentration range for Befotertinib. The actual IC50 of Befotertinib may vary, and it is essential to determine this empirically for your specific experimental setup.
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) |
| PC-9 | Exon 19 deletion | ~1-10 |
| HCC827 | Exon 19 deletion | ~1-10 |
| NCI-H1975 | L858R + T790M | ~5-20 |
| NCI-H3255 | L858R | ~1-10 |
Experimental Protocols
Protocol 1: Cell Proliferation (IC50) Assay
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of Befotertinib monomesilate in assay medium. A typical concentration range to start with is 0.1 nM to 1 µM.
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., another known EGFR inhibitor).
-
Remove the medium from the cells and add 100 µL of the appropriate drug dilution or control to each well.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
Viability Assessment:
-
Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue®) or an ATP-based assay (e.g., CellTiter-Glo®).
-
Follow the manufacturer's instructions for the chosen assay.
-
-
Data Analysis:
-
Measure the signal (fluorescence or luminescence) using a plate reader.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized data against the log of the Befotertinib concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of EGFR Signaling
-
Cell Treatment:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Starve the cells in serum-free medium for 6-12 hours.
-
Pre-treat the cells with various concentrations of Befotertinib (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for 2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes (if investigating ligand-dependent signaling).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Mandatory Visualizations
Caption: EGFR signaling pathway and the inhibitory action of Befotertinib.
Caption: Experimental workflow for optimizing Befotertinib concentration.
References
Befotertinib Monomesilate Technical Support Center: Addressing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Befotertinib monomesilate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Befotertinib?
A1: Befotertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3][4] Its primary mechanism of action is the covalent binding to the cysteine residue at position 797 (C797) within the ATP-binding site of the EGFR kinase domain.[1] This irreversible binding leads to the sustained inhibition of EGFR signaling pathways, and it is particularly effective against EGFR mutations such as T790M, which confers resistance to earlier generations of EGFR TKIs.[1][5]
Q2: Is Befotertinib a completely selective inhibitor for mutant EGFR?
A2: While Befotertinib is designed to be highly selective for mutant EGFR over wild-type (WT) EGFR, no kinase inhibitor is entirely specific.[1][6] The potential for off-target activity, where the inhibitor binds to and affects the function of other kinases or proteins, should always be a consideration in experimental design and data interpretation.
Q3: What are the known or potential off-target effects of Befotertinib observed in clinical studies?
A3: Clinical studies have reported several adverse events associated with Befotertinib treatment. While some of these, like rash and diarrhea, are common on-target effects of EGFR inhibition, others may be indicative of off-target activity. Notably, an increased risk of venous thromboembolism (VTE) and pulmonary embolism has been observed with Befotertinib, and the underlying mechanism for this is not yet fully understood, suggesting a potential off-target effect.[7] Other reported adverse events include thrombocytopenia.[7]
Q4: Why am I observing a phenotype in my experiment that is inconsistent with EGFR inhibition?
A4: If you observe a phenotype that cannot be explained by the inhibition of the EGFR pathway, it is possible that you are seeing an off-target effect of Befotertinib. This could be due to the inhibition of other kinases that play a role in the biological process you are studying. It is crucial to perform control experiments to validate that the observed effect is indeed due to the inhibition of EGFR and not an off-target kinase.
Q5: How can I experimentally assess the potential off-target effects of Befotertinib in my model system?
A5: Several experimental approaches can be employed to investigate off-target effects:
-
Kinase Selectivity Profiling: This involves screening Befotertinib against a large panel of purified kinases to determine its inhibitory activity (e.g., IC50 values) against a wide range of potential off-targets.
-
Cellular Thermal Shift Assay (CETSA): CETSA can be used to verify the engagement of Befotertinib with its intended target (EGFR) and potential off-targets in intact cells.[8][9][10][11]
-
Chemical Proteomics (e.g., Kinobeads): This technique uses affinity chromatography with broad-spectrum kinase inhibitors to pull down and identify the protein targets of a drug from a cell lysate, allowing for an unbiased identification of off-targets.[12][13][14][15][16]
-
Rescue Experiments: If you have identified a potential off-target, you can perform rescue experiments by overexpressing a drug-resistant mutant of the off-target kinase to see if it reverses the observed phenotype.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Cell Toxicity or Reduced Proliferation | Inhibition of an essential off-target kinase. | 1. Perform a dose-response curve to determine the IC50 in your cell line. 2. Attempt to rescue the phenotype by overexpressing a drug-resistant mutant of a suspected off-target kinase. 3. Use a structurally different EGFR inhibitor with a known different off-target profile as a control. |
| Activation of a Signaling Pathway | Paradoxical activation of a pathway due to inhibition of a negative regulator kinase or feedback loops. | 1. Perform a time-course experiment to analyze the kinetics of pathway activation. 2. Use phosphoproteomics to get a global view of signaling changes. 3. Validate findings with a secondary, structurally unrelated inhibitor of the suspected off-target. |
| Inconsistent Results with Other EGFR Inhibitors | Befotertinib may have a unique off-target profile compared to other EGFR TKIs used. | 1. Conduct a kinase selectivity profiling assay with Befotertinib and the other EGFR inhibitors used. 2. Perform a CETSA to confirm target engagement of all inhibitors in your cellular model. |
| Phenotype Observed at High Concentrations Only | At higher concentrations, the likelihood of engaging lower-affinity off-targets increases. | 1. Carefully determine the concentration range where EGFR is inhibited, but off-target effects are minimized. 2. Use the lowest effective concentration of Befotertinib in your experiments. |
Quantitative Data Summary
As specific kinome-wide selectivity data for Befotertinib is not publicly available, the following table provides an example of how such data would be presented. Researchers are encouraged to generate this data for their specific experimental context.
Table 1: Example Kinase Selectivity Profile for a Hypothetical Kinase Inhibitor
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| EGFR (T790M) | 1.5 | 1 |
| EGFR (WT) | 50 | 33 |
| Kinase X | 150 | 100 |
| Kinase Y | 800 | 533 |
| Kinase Z | >10,000 | >6667 |
This table is for illustrative purposes only.
Experimental Protocols
In Vitro Kinase Selectivity Profiling
This protocol outlines a general method for assessing the selectivity of Befotertinib against a panel of kinases.
Objective: To determine the IC50 values of Befotertinib against a broad range of kinases.
Materials:
-
Befotertinib monomesilate
-
Recombinant purified kinases (commercial panel)
-
Kinase-specific substrates
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Methodology:
-
Compound Preparation: Prepare a serial dilution of Befotertinib in DMSO. The final concentration in the assay should typically range from 1 nM to 10 µM.
-
Kinase Reaction Setup:
-
In a 384-well plate, add the kinase reaction buffer.
-
Add the diluted Befotertinib or DMSO (vehicle control).
-
Add the specific kinase to each well.
-
Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP. The ATP concentration should be at or near the Km for each kinase.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the light output via a luciferase reaction.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the Befotertinib concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes a method to confirm that Befotertinib is binding to EGFR and to investigate potential off-target engagement in a cellular context.[8][9][10][11]
Objective: To assess the thermal stabilization of EGFR and potential off-targets upon Befotertinib binding in intact cells.
Materials:
-
Cell line of interest
-
Befotertinib monomesilate
-
PBS and cell lysis buffer
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Antibodies against EGFR and suspected off-targets
Methodology:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with Befotertinib at the desired concentration or with DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, leaving one sample at room temperature as a control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation.
-
Determine the protein concentration of the soluble fraction.
-
-
Western Blot Analysis:
-
Analyze equal amounts of protein from the soluble fraction by SDS-PAGE and Western blotting.
-
Probe the membrane with primary antibodies against EGFR and potential off-target proteins.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the relative amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the Befotertinib-treated samples indicates target engagement and stabilization.
-
Visualizations
Caption: Befotertinib inhibits the EGFR signaling pathway.
Caption: Workflow for troubleshooting unexpected phenotypes.
Caption: On-target vs. potential off-target effects.
References
- 1. What is the mechanism of Befotertinib Mesylate? [synapse.patsnap.com]
- 2. befotertinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Befotertinib | EGFR | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Third generation EGFR TKIs: current data and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - Andrews Wright - Translational Lung Cancer Research [tlcr.amegroups.org]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Cellular Thermal Shift Assay (CETSA) for target engagement, screening or medicinal chemistry [zenodo.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 15. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Befotertinib Monomesilate in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Befotertinib monomesilate in preclinical non-small cell lung cancer (NSCLC) models.
Frequently Asked Questions (FAQs)
Q1: What are the likely mechanisms of acquired resistance to Befotertinib in our preclinical models?
A1: While specific preclinical models of acquired resistance to Befotertinib are still emerging in the literature, the mechanisms are expected to be similar to those observed with other third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib. These can be broadly categorized into two main types:
-
On-target resistance: This typically involves the emergence of secondary mutations in the EGFR gene that interfere with Befotertinib binding. The most anticipated on-target resistance mutation is the C797S mutation in the EGFR kinase domain.
-
Off-target resistance: This involves the activation of alternative signaling pathways that bypass the EGFR signaling blockade by Befotertinib. Common off-target mechanisms include:
-
Amplification or overexpression of other receptor tyrosine kinases (RTKs) such as MET or HER2.
-
Activation of downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways.
-
Histological transformation, for example, from NSCLC to small cell lung cancer (SCLC).
-
Q2: Our Befotertinib-treated xenograft tumors initially responded but have started to regrow. How can we investigate the mechanism of resistance?
A2: To investigate the mechanism of resistance in your xenograft model, a multi-faceted approach is recommended:
-
Sample Collection: Upon tumor regrowth, carefully excise and divide the tumor tissue for various analyses. A portion should be snap-frozen in liquid nitrogen for molecular analysis, and another portion fixed in formalin for immunohistochemistry (IHC).
-
Molecular Analysis:
-
DNA Sequencing: Perform next-generation sequencing (NGS) on the tumor DNA to identify secondary mutations in the EGFR gene (e.g., C797S) and to look for amplifications in genes like MET and HER2.
-
RNA Sequencing: Analyze the tumor transcriptome to identify upregulated signaling pathways.
-
-
Protein Analysis:
-
Western Blotting: Use lysates from the resistant tumors to probe for the activation (phosphorylation) of key proteins in bypass pathways, such as p-MET, p-HER2, p-AKT, and p-ERK.
-
Immunohistochemistry (IHC): Stain tumor sections for markers of histological transformation (e.g., neuroendocrine markers for SCLC) and for the expression of proteins like MET and HER2.
-
Q3: We have generated a Befotertinib-resistant cell line in vitro. What are the initial characterization steps?
A3: For a newly generated Befotertinib-resistant cell line, the following initial characterization steps are crucial:
-
Confirmation of Resistance: Determine the half-maximal inhibitory concentration (IC50) of Befotertinib in the resistant cell line and compare it to the parental, sensitive cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). A significant increase in the IC50 value confirms resistance.
-
Assessment of EGFR Signaling: Perform western blotting to check the phosphorylation status of EGFR and its downstream effectors (AKT, ERK) in the presence and absence of Befotertinib in both sensitive and resistant cells. This will help determine if the resistance is due to reactivation of the EGFR pathway or activation of bypass pathways.
-
Molecular Profiling: As with xenograft models, conduct DNA and RNA sequencing to identify potential resistance mechanisms.
Troubleshooting Guides
Problem 1: Difficulty in generating a stable Befotertinib-resistant cell line.
-
Possible Cause 1: Suboptimal drug concentration.
-
Solution: Start with a low concentration of Befotertinib (around the IC50 of the parental cell line) and gradually increase the concentration in a stepwise manner as the cells adapt. This method is often more successful than a single high-dose exposure.
-
-
Possible Cause 2: Cell line heterogeneity.
-
Solution: The parental cell line may contain a very small subpopulation of resistant cells. Consider using single-cell cloning after an initial period of drug exposure to isolate and expand resistant clones.
-
-
Possible Cause 3: Insufficient culture time.
-
Solution: The development of acquired resistance is a slow process that can take several months. Be patient and continue the culture with consistent drug pressure.
-
Problem 2: Inconsistent results in combination therapy studies to overcome Befotertinib resistance.
-
Possible Cause 1: Inappropriate combination partner.
-
Solution: The choice of the combination agent should be guided by the identified mechanism of resistance. For example, if MET amplification is detected, a MET inhibitor would be a logical choice. If no clear mechanism is identified, consider a broader approach by targeting downstream pathways with MEK or PI3K inhibitors.
-
-
Possible Cause 2: Suboptimal dosing and scheduling.
-
Solution: Perform dose-response matrix experiments to determine the optimal concentrations of both Befotertinib and the combination agent that result in synergistic or additive effects. The timing of administration (concurrent vs. sequential) can also impact efficacy.
-
-
Possible Cause 3: In vivo model limitations.
-
Solution: Ensure that the chosen in vivo model (e.g., cell line-derived xenograft or patient-derived xenograft) accurately reflects the resistance mechanism observed in vitro or in patients. The tumor microenvironment can influence drug response.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of Befotertinib Against Uncommon EGFR Mutations.
| Cell Line | EGFR Mutation | Befotertinib IC50 (nM) |
| Ba/F3 | Del18 (delE709_T710insD) | Sensitive |
| Ba/F3 | E709K | Sensitive |
| Ba/F3 | G719A | Sensitive |
Note: This data is based on a study by Oiki et al. (2025) and indicates the potential utility of Befotertinib for certain uncommon EGFR mutations.
Table 2: Example of IC50 Shift in a Hypothetical Befotertinib-Resistant Cell Line.
| Cell Line | Befotertinib IC50 (nM) | Fold Resistance |
| PC-9 (Parental) | 10 | - |
| PC-9-BefoR (Resistant) | 1500 | 150 |
This table illustrates a typical outcome of a cell viability assay comparing a parental sensitive cell line to a derived resistant cell line.
Detailed Experimental Protocols
Protocol 1: Generation of a Befotertinib-Resistant Cell Line
-
Cell Seeding: Plate NSCLC cells with a known Befotertinib-sensitive EGFR mutation (e.g., Exon 19 deletion or L858R) in appropriate culture medium.
-
Initial Drug Exposure: Once the cells are adherent and actively dividing, add Befotertinib monomesilate to the culture medium at a concentration equal to the IC50 of the parental cells.
-
Monitoring and Media Changes: Monitor the cells for signs of cell death. Change the medium with fresh Befotertinib-containing medium every 2-3 days. Initially, a large proportion of cells will die.
-
Dose Escalation: Once the surviving cells resume proliferation, gradually increase the concentration of Befotertinib in a stepwise manner (e.g., 1.5x to 2x increments). Allow the cells to stabilize and resume normal growth at each new concentration before the next increase.
-
Establishment of Resistant Line: Continue this process for 3-6 months, or until the cells are able to proliferate in a high concentration of Befotertinib (e.g., >1 µM).
-
Characterization: Once a resistant population is established, perform the characterization steps outlined in FAQ 3.
Protocol 2: Western Blotting for Bypass Pathway Activation
-
Cell Lysis: Lyse parental and Befotertinib-resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., EGFR, MET, HER2, AKT, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: EGFR signaling pathways and mechanisms of resistance to Befotertinib.
Caption: Workflow for investigating and overcoming Befotertinib resistance.
Managing adverse events of Befotertinib in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing adverse events of Befotertinib in animal studies. The guidance is intended for researchers, scientists, and drug development professionals to ensure the welfare of experimental animals and the integrity of research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Befotertinib?
Befotertinib is an oral, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It selectively and irreversibly binds to EGFR mutants, including the T790M resistance mutation, thereby inhibiting downstream signaling pathways involved in tumor cell proliferation and survival.[1][2][3]
Q2: What are the expected adverse events of Befotertinib in animal studies?
While specific preclinical toxicology data for Befotertinib is not extensively published, adverse events can be extrapolated from clinical studies in humans and preclinical findings for other third-generation EGFR TKIs like osimertinib. The most anticipated adverse events in animal models include dermatologic, gastrointestinal, and ocular toxicities.
Based on human clinical data for befotertinib, the most common treatment-related adverse events include decreased platelet count, prolonged QT interval, anemia, rash, and gastrointestinal issues.[4] Preclinical studies on similar EGFR TKIs have shown gastrointestinal effects and ocular lesions to be dose-limiting toxicities in dogs.[5]
Q3: How should I monitor for adverse events during my animal study?
Regular monitoring is crucial for early detection and management of adverse events. A comprehensive monitoring plan should include:
-
Daily Observations: General well-being, behavior, food and water intake, and fecal/urine output.
-
Weekly Measurements: Body weight.
-
Specific Monitoring:
-
Dermatologic: Daily examination of the skin and coat for rashes, alopecia, and lesions.
-
Gastrointestinal: Daily monitoring for signs of diarrhea, dehydration, and changes in appetite.
-
Ocular: Weekly or bi-weekly examination of the eyes for any abnormalities.
-
-
Clinical Pathology: Periodic blood sample collection for complete blood count and serum chemistry analysis.
Troubleshooting Guides
Dermatologic Adverse Events
Papulopustular rash is a common side effect of EGFR inhibitors.[6]
Troubleshooting Steps:
-
Assess Severity: Grade the rash based on a standardized scale (e.g., VCOG-CTCAE).
-
Supportive Care:
-
Dose Modification: If the rash is severe and affects the animal's welfare, consider a dose reduction or temporary interruption of Befotertinib treatment after consulting with the study director and veterinarian.
Gastrointestinal Adverse Events
Diarrhea is a frequent adverse event associated with EGFR TKIs.[9][10]
Troubleshooting Steps:
-
Assess Severity and Hydration Status: Monitor the frequency and consistency of feces. Check for signs of dehydration (e.g., skin turgor, sunken eyes).
-
Supportive Care:
-
Ensure free access to fresh water.
-
Provide a highly digestible diet.
-
For mild to moderate diarrhea, an anti-diarrheal agent like loperamide may be administered under veterinary guidance.[10]
-
-
Fluid Therapy: In cases of severe diarrhea and dehydration, subcutaneous or intravenous fluid therapy may be necessary.
-
Dose Modification: For persistent or severe diarrhea, a dose reduction or temporary cessation of Befotertinib may be required.
Ocular Adverse Events
Ocular toxicities have been observed with EGFR inhibitors in animal studies.[5][11]
Troubleshooting Steps:
-
Ophthalmic Examination: Regularly examine the eyes for redness, discharge, squinting, or cloudiness.
-
Supportive Care:
-
For dry eyes or mild irritation, lubricating eye drops can be applied.
-
Clean any ocular discharge with a sterile saline solution.
-
-
Veterinary Consultation: For any significant or persistent ocular abnormalities, a veterinary ophthalmologist should be consulted.
-
Dose Modification: If severe ocular toxicity is observed, dose modification or discontinuation of Befotertinib should be considered.
Data Presentation
Table 1: Summary of Common Adverse Events of Third-Generation EGFR TKIs in Clinical and Preclinical Studies
| Adverse Event Class | Specific Event | Species | Frequency/Incidence | Management Considerations | Reference |
| Dermatologic | Papulopustular Rash | Human (Clinical) | ~49% (all grades) | Topical corticosteroids, systemic antibiotics (tetracyclines) | [12] |
| Dry Skin | Human (Clinical) | Common | Emollients | [13] | |
| Gastrointestinal | Diarrhea | Human (Clinical) | ~54% (all grades) | Loperamide, fluid support | [12] |
| Stomatitis/Mucositis | Human (Clinical) | ~47% (all grades) | Oral hygiene, supportive care | [12] | |
| GI Effects | Dog (Preclinical - Osimertinib) | Dose-limiting | Dose reduction/interruption | [5] | |
| Ocular | Ocular Lesions | Dog (Preclinical - Osimertinib) | Dose-limiting | Lubricating eye drops, veterinary consultation | [5] |
| Hematologic | Thrombocytopenia | Human (Clinical - Befotertinib) | Common | Monitoring, dose modification | [4] |
| Anemia | Human (Clinical - Befotertinib) | Common | Monitoring | [4] | |
| Cardiovascular | QT Prolongation | Human (Clinical - Befotertinib) | Common | ECG monitoring | [4] |
| Reproductive | Effects on male and female reproductive organs | Rat (Preclinical - Osimertinib) | Observed | - | [5] |
Experimental Protocols
Protocol 1: Assessment and Management of Dermatologic Toxicity
-
Daily Visual Inspection: Examine the entire skin surface of each animal, paying close attention to the face, ears, paws, and dorsal trunk.
-
Grading: Use a 5-point grading scale (0 = normal, 4 = severe) to score the severity of the rash, erythema, and any lesions.
-
Documentation: Record all observations and scores in the study records. Photograph any significant findings.
-
Intervention (as per veterinary guidance):
-
Grade 1-2: Apply a thin layer of a topical corticosteroid cream (e.g., 1% hydrocortisone) to the affected areas once or twice daily.
-
Grade 3-4 or suspected secondary infection: Administer an oral antibiotic (e.g., doxycycline) as prescribed.
-
-
Dose Adjustment: If the dermatologic toxicity reaches Grade 3 or 4 and does not respond to treatment within 3-5 days, consider a dose reduction of Befotertinib by 50%. If there is no improvement, a temporary drug holiday may be necessary.
Protocol 2: Monitoring and Management of Gastrointestinal Toxicity
-
Daily Fecal Scoring: Score fecal consistency on a scale of 1 (well-formed pellets) to 4 (watery diarrhea).
-
Hydration Assessment: Perform a daily skin turgor test and monitor water consumption.
-
Body Weight: Measure and record body weight at least three times per week.
-
Intervention (as per veterinary guidance):
-
Fecal Score 3: Administer loperamide at the prescribed dose. Provide a supplemental source of hydration (e.g., hydrogel).
-
Fecal Score 4 or >10% body weight loss: Administer subcutaneous fluids. Discontinue Befotertinib administration.
-
-
Re-challenge: Once diarrhea resolves and body weight stabilizes, Befotertinib may be re-introduced at a 50% reduced dose.
Mandatory Visualization
Caption: Befotertinib inhibits EGFR signaling.
Caption: Workflow for managing adverse events.
References
- 1. Befotertinib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NSCLC | Befotertinib: First Approval | springermedicine.com [springermedicine.com]
- 4. academic.oup.com [academic.oup.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Dermatologic Toxicities from Monoclonal Antibodies and Tyrosine Kinase Inhibitors against EGFR: Pathophysiology and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
- 8. youtube.com [youtube.com]
- 9. Epidermal growth factor receptor inhibitor-induced diarrhea: clinical incidence, toxicological mechanism, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Adverse event profiles of epidermal growth factor receptor‐tyrosine kinase inhibitors in cancer patients: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Third generation EGFR TKIs: current data and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Befotertinib monomesilate experiments
Welcome to the technical support center for Befotertinib monomesilate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental results. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.
Troubleshooting Guide: Interpreting Unexpected Results
This guide provides a structured approach to troubleshooting common unexpected outcomes in Befotertinib experiments.
Q1: We observe lower-than-expected potency (high IC50 value) in our T790M-positive cancer cell line. What are the possible causes and how can we troubleshoot this?
Possible Causes:
-
Cell Line Integrity: The cell line may have lost the T790M mutation, acquired a new resistance mutation, or been misidentified.
-
Assay Conditions: Suboptimal assay parameters, such as cell density, incubation time, or reagent quality, can affect results.
-
Drug Inactivation: Befotertinib may be unstable in the culture medium or may be inactivated by components in the serum.
-
Acquired Resistance: Cells may have developed resistance to Befotertinib through various mechanisms.
Troubleshooting Workflow:
Q2: After treatment with Befotertinib, we see inhibition of EGFR phosphorylation but no significant decrease in cell viability. Why might this be happening?
Possible Causes:
-
Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that are independent of EGFR.
-
Downstream Mutations: Mutations in genes downstream of EGFR (e.g., KRAS, BRAF, PIK3CA) can drive cell proliferation even when EGFR is inhibited.
-
Apoptosis Evasion: The cells may have defects in their apoptotic machinery, making them resistant to cell death signals.
Troubleshooting Steps:
-
Analyze Downstream Pathways: Perform a Western blot to check the phosphorylation status of key downstream effectors like AKT and ERK. Persistent phosphorylation of these proteins in the presence of Befotertinib suggests bypass signaling.
-
Investigate Bypass Receptors: Assess the expression and activation of other receptor tyrosine kinases, such as MET and HER2, which are known to mediate resistance to EGFR inhibitors.
-
Sequence Downstream Genes: Analyze the mutational status of key downstream signaling molecules like KRAS, BRAF, and PIK3CA.
-
Assess Apoptosis Markers: Use assays to measure markers of apoptosis, such as cleaved caspase-3 and PARP, to determine if the apoptotic pathway is intact.
Q3: We are observing paradoxical activation of a signaling pathway (e.g., increased p-ERK) after Befotertinib treatment in some cell lines. What could explain this?
Possible Causes:
-
Feedback Loops: Inhibition of one pathway can sometimes lead to the compensatory activation of another through complex feedback mechanisms.
-
Off-Target Effects: While Befotertinib is highly selective, at high concentrations, it may have off-target effects on other kinases.
-
Cellular Heterogeneity: A subpopulation of cells within the culture may respond differently to the drug, leading to the observed paradoxical effect.
Troubleshooting Steps:
-
Dose-Response and Time-Course Analysis: Perform detailed dose-response and time-course experiments to see if the paradoxical activation is dependent on a specific concentration or time point.
-
Kinase Profiling: If off-target effects are suspected, consider a broader kinase profiling assay to identify other potential targets of Befotertinib.
-
Clonal Analysis: If possible, isolate single-cell clones from the treated population to investigate whether the paradoxical activation is a characteristic of a subpopulation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Befotertinib?
Befotertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is designed to specifically target both EGFR-sensitizing mutations and the T790M resistance mutation.[1][2] Befotertinib forms a covalent bond with the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain, leading to its irreversible inactivation and subsequent inhibition of downstream signaling pathways.[1]
References
Befotertinib Monomesilate In Vivo Efficacy: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Befotertinib monomesilate in vivo. Our goal is to help you improve the efficacy and reproducibility of your preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Befotertinib?
Befotertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It irreversibly binds to the ATP-binding site of EGFR, including the T790M resistance mutation, leading to the inhibition of downstream signaling pathways like PI3K-AKT and RAS-RAF-MEK-ERK, which are crucial for cell proliferation and survival.[1]
Q2: Which animal models are suitable for in vivo studies with Befotertinib?
The most common animal models for studying EGFR inhibitors are xenograft models using immunodeficient mice (e.g., nude or NOD/SCID mice).[2][3][4] These models involve the subcutaneous or orthotopic implantation of human non-small cell lung cancer (NSCLC) cell lines harboring EGFR mutations, particularly the T790M resistance mutation.[2][5] Patient-derived xenograft (PDX) models are also valuable for a more clinically relevant assessment.[3][6]
Q3: What is a typical starting dose for Befotertinib in vivo?
While specific preclinical dosing regimens for Befotertinib are not widely published, clinical trials have investigated oral doses ranging from 50 mg to 100 mg once daily in patients.[7][8] For preclinical studies, it is crucial to perform a dose-ranging study to determine the maximum tolerated dose (MTD) and the optimal effective dose in your specific animal model.[9]
Q4: How should I formulate Befotertinib for oral administration in mice?
Befotertinib monomesilate is an orally administered drug.[10] For preclinical oral gavage, a common approach is to formulate the compound as a suspension in a vehicle such as 0.5% methylcellulose or a similar suspending agent. It is essential to ensure a uniform and stable suspension for accurate dosing. Solubility information from the supplier can also guide vehicle selection; for example, Befotertinib is soluble in DMSO.[2] However, for in vivo use, the concentration of DMSO should be kept to a minimum to avoid toxicity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Suboptimal Tumor Growth Inhibition | - Inadequate drug exposure - Drug instability - Suboptimal dosing regimen - Tumor model resistance | - Verify Drug Formulation and Administration: Ensure proper formulation and accurate oral gavage technique. Prepare fresh formulations regularly to avoid degradation. - Dose Escalation Study: Conduct a dose-escalation study to determine if a higher, well-tolerated dose improves efficacy. - Pharmacokinetic (PK) Analysis: If possible, perform a pilot PK study to assess drug exposure in your animal model. - Confirm Model Sensitivity: Ensure the cell line used for xenografts is sensitive to Befotertinib by performing in vitro proliferation assays. |
| High Variability in Tumor Growth | - Inconsistent tumor cell implantation - Variation in animal health - Inaccurate tumor measurement | - Standardize Implantation Technique: Ensure consistent cell numbers, injection volume, and anatomical location for tumor implantation. - Monitor Animal Health: Regularly monitor animal weight and overall health. Exclude animals that show signs of distress unrelated to the tumor or treatment. - Consistent Tumor Measurement: Use calipers for consistent tumor volume measurement (Volume = (Length x Width^2)/2). Have the same person perform measurements if possible. |
| Unexpected Animal Toxicity (e.g., weight loss, lethargy) | - Drug toxicity at the administered dose - Vehicle toxicity | - Determine Maximum Tolerated Dose (MTD): Conduct an MTD study to identify the highest dose that does not cause unacceptable toxicity.[9] - Vehicle Control Group: Always include a vehicle-only control group to assess any toxicity caused by the formulation vehicle. - Dose Reduction or Intermittent Dosing: If toxicity is observed at an effective dose, consider reducing the dose or implementing an intermittent dosing schedule. |
| Acquired Resistance to Befotertinib | - Secondary mutations in EGFR (e.g., C797S) - Activation of bypass signaling pathways (e.g., MET amplification) | - Combination Therapy: Investigate combination therapies to overcome resistance. For example, combining with a MET inhibitor if MET amplification is suspected.[11] - Re-biopsy and Analysis: In preclinical models, tumors that regrow after initial treatment can be excised and analyzed for resistance mechanisms. |
Experimental Protocols
Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
This protocol provides a general framework for establishing a subcutaneous xenograft model.
-
Cell Culture: Culture an appropriate EGFR-mutant NSCLC cell line (e.g., NCI-H1975, which harbors both L858R and T790M mutations) under standard conditions.
-
Cell Preparation: Harvest cells during their logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a suitable medium (e.g., PBS or Matrigel) at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100-200 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Drug Administration: Administer Befotertinib monomesilate or vehicle control orally (e.g., by gavage) according to the predetermined dosing schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and animal weight throughout the study. The primary efficacy endpoint is typically tumor growth inhibition.
Maximum Tolerated Dose (MTD) Study
An MTD study is crucial to determine a safe and effective dose for your efficacy studies.[9]
-
Animal Groups: Use a small number of healthy, non-tumor-bearing mice for this study.
-
Dose Escalation: Administer escalating doses of Befotertinib to different groups of mice.
-
Toxicity Monitoring: Monitor the animals daily for signs of toxicity, including:
-
Weight loss (typically a >15-20% loss is considered significant)
-
Changes in behavior (e.g., lethargy, hunched posture)
-
Changes in physical appearance (e.g., ruffled fur)
-
-
MTD Determination: The MTD is the highest dose that does not cause mortality or significant signs of toxicity.
Visualizations
Caption: Befotertinib's mechanism of action on the EGFR signaling pathway.
Caption: A standard workflow for in vivo efficacy studies of Befotertinib.
Caption: A decision tree for troubleshooting suboptimal in vivo efficacy.
References
- 1. What is the mechanism of Befotertinib Mesylate? [synapse.patsnap.com]
- 2. Xenograft model [bio-protocol.org]
- 3. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xenograft Models - Altogen Labs [altogenlabs.com]
- 5. Development of new mouse lung tumor models expressing EGFR T790M mutants associated with clinical resistance to kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 7. Befotertinib for patients with pretreated EGFR T790M mutated locally advanced or metastatic NSCLC: Final overall survival results from a phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 9. Toxicology | MuriGenics [murigenics.com]
- 10. Befotertinib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Refining Befotertinib Monomesilate Treatment Protocols in Xenograft Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Befotertinib monomesilate treatment protocols for xenograft models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Xenograft Model & Befotertinib Monomesilate Queries
-
Q: What is Befotertinib monomesilate and its mechanism of action?
-
A: Befotertinib monomesilate is an oral, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is highly selective and designed to target the T790M resistance mutation in EGFR, which commonly arises after treatment with first- or second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1] Befotertinib irreversibly binds to the mutant EGFR, inhibiting downstream signaling pathways and leading to tumor growth inhibition.
-
-
Q: Which cell lines are suitable for establishing xenograft models to test Befotertinib?
-
Q: What is a recommended starting dose for Befotertinib in a mouse xenograft model?
-
A: While a specific optimal dose for Befotertinib in xenograft models is not widely published, data from similar third-generation EGFR TKIs can provide a starting point. For example, osimertinib has been used at 25 mg/kg daily via oral gavage in PDX models.[4] Lazertinib has shown efficacy at doses of 3 mg/kg and 10 mg/kg in H1975 tumor-bearing mice.[5] A dose-finding study is recommended to determine the optimal therapeutic window for Befotertinib in your specific model.
-
-
Q: How should Befotertinib monomesilate be formulated for oral administration in mice?
-
A: A common formulation for oral gavage involves dissolving the compound in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline. The final concentration of DMSO should be kept low to avoid toxicity.
-
2. Troubleshooting Common Experimental Issues
-
Q: My xenograft tumors are not growing uniformly. What can I do?
-
A: Tumor growth variability is a common issue. To mitigate this:
-
Ensure consistent cell viability and passage number for implantation.
-
Inject a precise number of cells subcutaneously in the same flank for all animals.
-
Randomize animals into treatment and control groups once tumors reach a consistent, measurable size (e.g., 100-200 mm³).
-
-
-
Q: I am observing significant weight loss and other signs of toxicity in the treatment group. What are the potential causes and solutions?
-
A: Toxicity can result from the drug itself or the vehicle.
-
Vehicle Toxicity: Ensure the concentration of solvents like DMSO is minimal. Run a vehicle-only control group to assess its effects.
-
Drug Toxicity: The dose of Befotertinib may be too high. Consider reducing the dose or changing the dosing schedule (e.g., from daily to every other day). Monitor animals daily for weight loss, hunched posture, ruffled fur, and other signs of distress. Clinical trials of Befotertinib have reported adverse effects, which can inform what to monitor in preclinical models.[6][7][8][9]
-
-
-
Q: The treatment is not showing the expected anti-tumor efficacy. What could be the reasons?
-
A: Several factors could contribute to a lack of efficacy:
-
Suboptimal Dose or Schedule: The dose may be too low or the administration frequency insufficient to maintain therapeutic drug levels. An initial dose-response study is crucial.
-
Drug Formulation and Administration: Ensure the drug is fully dissolved and administered correctly. For oral gavage, improper technique can lead to inconsistent dosing.
-
Tumor Model Resistance: The chosen cell line or PDX model may have intrinsic or develop acquired resistance to Befotertinib through mechanisms other than the T790M mutation.
-
Drug Stability: Ensure the formulated drug is stable under your storage and experimental conditions.
-
-
-
Q: How can I assess the efficacy of Befotertinib treatment in my xenograft model?
-
A: Efficacy can be assessed through various endpoints:
-
Tumor Growth Inhibition: Regularly measure tumor volume with calipers.
-
Biomarker Analysis: At the end of the study, collect tumor tissue to analyze the inhibition of EGFR signaling pathways (e.g., phosphorylation of EGFR, AKT, ERK) via methods like Western blotting or immunohistochemistry.
-
Survival Analysis: In some studies, overall survival can be a key endpoint.
-
-
Experimental Protocols
1. Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol provides a general framework. Optimization for specific cell lines and laboratory conditions is necessary.
| Step | Procedure | Details |
| 1. Cell Culture | Culture EGFR-mutant NSCLC cells (e.g., NCI-H1975) in appropriate media. | Ensure cells are in the logarithmic growth phase and have high viability (>95%). |
| 2. Animal Model | Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice), 6-8 weeks old. | Allow mice to acclimate for at least one week before the experiment. |
| 3. Tumor Implantation | Subcutaneously inject 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the right flank. | |
| 4. Tumor Growth Monitoring | Monitor tumor growth 2-3 times per week using calipers. Calculate tumor volume: (Length x Width²) / 2. | |
| 5. Group Randomization | When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 per group). | |
| 6. Befotertinib Formulation | Prepare a stock solution of Befotertinib monomesilate in DMSO. For daily dosing, dilute the stock in a vehicle of PEG300, Tween-80, and saline. | A final concentration of 5% DMSO is generally well-tolerated. Prepare fresh daily. |
| 7. Treatment Administration | Administer Befotertinib or vehicle control daily via oral gavage. | A starting dose of 10-25 mg/kg can be considered, based on data from similar TKIs.[4] |
| 8. Efficacy Assessment | Continue to monitor tumor volume and body weight 2-3 times per week. | |
| 9. Endpoint | Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period. | Collect tumors and other relevant tissues for downstream analysis (e.g., Western blot, IHC). |
2. Pharmacodynamic (PD) Biomarker Analysis Protocol
| Step | Procedure | Details |
| 1. Tissue Collection | At the study endpoint, excise tumors and immediately snap-freeze in liquid nitrogen or fix in formalin. | |
| 2. Protein Extraction | For frozen tissues, homogenize and extract total protein using a suitable lysis buffer. | Determine protein concentration using a BCA assay. |
| 3. Western Blotting | Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies. | Key antibodies: phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control (e.g., GAPDH). |
| 4. Immunohistochemistry (IHC) | For formalin-fixed, paraffin-embedded tissues, section and stain with relevant antibodies. | This allows for the visualization of protein expression and localization within the tumor microenvironment. |
Visualizations
Caption: Befotertinib inhibits EGFR signaling pathways.
Caption: Xenograft model experimental workflow.
References
- 1. Befotertinib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine [frontiersin.org]
- 4. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and Safety of Befotertinib (D-0316) in Patients With EGFR T790M-Mutated NSCLC That Had Progressed After Prior EGFR Tyrosine Kinase Inhibitor Therapy: A Phase 2, Multicenter, Single-Arm, Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IASLC eLearning Hub [education.iaslc.org]
- 8. Befotertinib for patients with pretreated EGFR T790M mutated locally advanced or metastatic NSCLC: Final overall survival results from a phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of befotertinib in non-small cell lung cancer harboring uncommon compound EGFR mutations G719X and S768I: a case report - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating Befotertinib monomesilate-induced toxicity in cell culture
Welcome to the technical support center for Befotertinib monomesilate. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Befotertinib in a cell culture setting and troubleshooting potential toxicity-related issues.
Frequently Asked Questions (FAQs)
Q1: What is Befotertinib monomesilate and what is its mechanism of action?
A1: Befotertinib monomesilate is an orally active, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] Its primary mechanism of action is the irreversible inhibition of EGFR, including sensitizing mutations and the T790M resistance mutation. Befotertinib forms a covalent bond with the cysteine residue at position 797 (C797) in the ATP-binding site of the EGFR kinase domain, leading to sustained inactivation of the receptor and blockade of downstream signaling pathways.
Q2: Which signaling pathways are primarily affected by Befotertinib?
A2: Befotertinib primarily targets the EGFR signaling cascade. Inhibition of EGFR phosphorylation prevents the activation of two major downstream pathways crucial for cell proliferation and survival: the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK (MAPK) pathway.
Q3: What are the common toxicities associated with Befotertinib in clinical use that might be relevant for in vitro studies?
A3: Clinical studies have reported several adverse events associated with Befotertinib, which may indicate potential off-target effects or dose-dependent toxicities in cell culture. These include rash, diarrhea, mucositis, stomatitis, and thrombocytopenia.[2] More serious but less common toxicities like venous and pulmonary thromboembolism have also been noted.[3] Researchers should be mindful of these potential effects when observing cellular morphology and viability in vitro.
Q4: What is a recommended starting concentration for Befotertinib in cell culture experiments?
Q5: How should I prepare and store Befotertinib monomesilate for in vitro use?
A5: Befotertinib monomesilate is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to use high-quality, anhydrous DMSO. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw the aliquot and dilute it to the desired final concentration in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide: Mitigating Befotertinib-Induced Toxicity
This guide provides a systematic approach to identifying and mitigating potential toxicity issues during your in vitro experiments with Befotertinib.
Problem 1: Excessive Cell Death or Low Viability at Expected Efficacious Concentrations
Possible Causes:
-
High Drug Concentration: The chosen concentration of Befotertinib may be too high for the specific cell line, leading to significant off-target toxicity.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to TKIs.
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve Befotertinib may be too high.
-
Suboptimal Culture Conditions: Factors like media composition, pH, or cell density can exacerbate drug-induced toxicity.
Solutions:
-
Optimize Befotertinib Concentration:
-
Perform a dose-response experiment (e.g., using an MTT or similar viability assay) to determine the IC50 (half-maximal inhibitory concentration) for your cell line.
-
Test a range of concentrations both above and below the estimated trough concentration of 1000 nM.[4]
-
Select a concentration that effectively inhibits the target (EGFR signaling) with minimal off-target cytotoxicity.
-
-
Control for Solvent Effects:
-
Ensure the final concentration of DMSO in the culture medium is consistent across all experimental and control wells and is at a non-toxic level (typically ≤ 0.1%).
-
Include a vehicle control (medium with the same concentration of DMSO as the treated wells) in all experiments.
-
-
Optimize Cell Culture Conditions:
-
Ensure cells are healthy and in the logarithmic growth phase before adding Befotertinib.
-
Use the recommended culture medium and supplements for your specific cell line.
-
Plate cells at an optimal density to avoid confluence-related stress.
-
Problem 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Possible Causes:
-
Inaccurate Pipetting: Errors in pipetting the drug or cells can lead to high variability.
-
Edge Effects in Multi-well Plates: Wells on the periphery of the plate are prone to evaporation, which can concentrate the drug and affect cell growth.
-
Contamination: Bacterial or fungal contamination can impact cell health and experimental outcomes.
-
Drug Instability: Befotertinib may degrade if not stored properly or if subjected to multiple freeze-thaw cycles.
Solutions:
-
Improve Assay Technique:
-
Use calibrated pipettes and ensure proper mixing of solutions.
-
To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium.
-
-
Maintain Aseptic Technique:
-
Regularly check cultures for signs of contamination.
-
Use sterile techniques for all cell culture manipulations.
-
-
Proper Drug Handling:
-
Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Protect the drug from light if it is light-sensitive.
-
Quantitative Data Summary
Due to the limited availability of public data on the in vitro cytotoxicity of Befotertinib, the following table provides a general framework for presenting such data. Researchers should populate this table with their own experimental results. For comparative purposes, data on other third-generation EGFR TKIs can be included if available.
| Cell Line | EGFR Mutation Status | Befotertinib IC50 (nM) | Reference/Source |
| e.g., PC-9 | Exon 19 Deletion | [Insert Experimental Data] | [Your Experiment] |
| e.g., H1975 | L858R, T790M | [Insert Experimental Data] | [Your Experiment] |
| e.g., A549 | Wild-Type EGFR | [Insert Experimental Data] | [Your Experiment] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.
Materials:
-
96-well flat-bottom plates
-
Befotertinib monomesilate stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan crystals)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of Befotertinib in complete culture medium from your stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Befotertinib. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
Visualizations
Caption: Befotertinib inhibits EGFR, blocking downstream PI3K/AKT and MAPK pathways.
Caption: Workflow for assessing Befotertinib cytotoxicity using an MTT assay.
Caption: Troubleshooting flowchart for high Befotertinib-induced cytotoxicity.
References
- 1. Befotertinib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of befotertinib in non-small cell lung cancer harboring uncommon compound EGFR mutations G719X and S768I: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Befotertinib in first-line treatment for Chinese non-small cell lung cancer patients harboring common EGFR-mutations reveals similar efficacy to other third-generation EGFR-TKIs but somewhat different safety profile - Sørensen - Chinese Clinical Oncology [cco.amegroups.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Befotertinib Monomesilate In Vivo Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of Befotertinib monomesilate.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and in vivo testing of Befotertinib monomesilate.
| Issue | Potential Cause | Troubleshooting Steps |
| Low and Variable Oral Bioavailability | Poor aqueous solubility of Befotertinib monomesilate. | 1. Particle Size Reduction: Employ micronization or nanomilling to increase the surface area for dissolution. 2. Amorphous Solid Dispersions (ASDs): Formulate Befotertinib with a polymer to create an amorphous system with higher apparent solubility. 3. Lipid-Based Formulations: Develop Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) to improve solubilization in the gastrointestinal tract. |
| Precipitation of Drug in GI Tract | The drug precipitates out of the formulation upon contact with gastrointestinal fluids. | 1. Incorporate Precipitation Inhibitors: Include polymers such as HPMC or PVP in the formulation to maintain a supersaturated state in vivo. 2. Optimize Formulation: Adjust the ratio of surfactants and co-solvents in lipid-based formulations to ensure the drug remains solubilized upon dispersion. |
| Inconsistent Pharmacokinetic (PK) Data | Variability in food intake by study animals, affecting drug absorption. | 1. Standardize Feeding Schedule: Ensure a consistent fasting or fed state for all animals in the study. 2. Formulation Robustness: Develop a formulation that is less susceptible to food effects, such as a well-designed SEDDS. |
| Poor Dose Proportionality | Saturation of absorption mechanisms at higher doses. | 1. Solubility-Enhancing Formulation: Utilize a formulation that maintains drug solubility even at higher concentrations. 2. Investigate Transporters: Determine if active transport mechanisms are involved and if they become saturated. |
Frequently Asked Questions (FAQs)
Q1: What are the likely physicochemical properties of Befotertinib monomesilate that affect its bioavailability?
A1: While specific data on Befotertinib monomesilate's physicochemical properties are not extensively published, its classification as a tyrosine kinase inhibitor and the need for co-solvents in preclinical formulations suggest it is likely a poorly water-soluble compound.[1] Such compounds often exhibit dissolution rate-limited absorption, leading to low and variable oral bioavailability.
Q2: What are common formulation strategies to enhance the bioavailability of poorly soluble drugs like Befotertinib?
A2: Several strategies can be employed to enhance the bioavailability of poorly soluble drugs:
-
Particle Size Reduction: Increasing the surface area of the drug powder through micronization or nanocrystal technology.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state to improve its dissolution rate and apparent solubility.
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in a mixture of lipids, surfactants, and co-solvents, such as in Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions in the gut.[2]
-
Co-solvents and Surfactants: As seen in preclinical formulations, using agents like DMSO, PEG300, and Tween-80 can help solubilize the drug for administration.[1]
Q3: How can I prepare a simple co-solvent formulation for an in vivo animal study with Befotertinib?
A3: A common co-solvent system for preclinical in vivo studies can be prepared as follows:[1]
-
Dissolve the required amount of Befotertinib monomesilate in Dimethyl Sulfoxide (DMSO).
-
Add PEG300 to the solution and mix thoroughly.
-
Add a surfactant like Tween-80 and mix.
-
Finally, add saline to reach the desired final concentration.
A representative formulation might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
Q4: What is the mechanism of action of Befotertinib?
A4: Befotertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[3] It specifically targets both the EGFR-sensitizing mutations and the T790M resistance mutation, which is a common mechanism of resistance to first- and second-generation EGFR TKIs.[3] By irreversibly binding to a cysteine residue in the ATP-binding site of EGFR, it permanently inactivates the receptor, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival.[3]
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
-
Polymer Selection: Choose a suitable polymer such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).
-
Solvent System: Identify a common solvent system in which both Befotertinib monomesilate and the polymer are soluble (e.g., a mixture of dichloromethane and methanol).
-
Solution Preparation: Dissolve Befotertinib and the polymer in the selected solvent system at a specific drug-to-polymer ratio (e.g., 1:3).
-
Spray Drying:
-
Set the inlet temperature, gas flow rate, and solution feed rate of the spray dryer.
-
Spray the solution into the drying chamber. The solvent rapidly evaporates, forming a solid dispersion powder.
-
-
Powder Collection and Characterization: Collect the dried powder and characterize it for drug loading, amorphous nature (using techniques like PXRD), and dissolution performance.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Use male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Dosing:
-
Fast the animals overnight (with free access to water).
-
Administer the Befotertinib formulation orally via gavage at a specific dose (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the concentration of Befotertinib in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Visualizations
Caption: Experimental workflow for developing and testing a bioavailability-enhanced Befotertinib formulation.
Caption: Key factors influencing the oral bioavailability of Befotertinib monomesilate.
Caption: Simplified signaling pathway showing the inhibitory action of Befotertinib on mutant EGFR.
References
Validation & Comparative
Befotertinib Monomesilate Demonstrates Superior Efficacy Over First-Generation EGFR TKIs in Advanced NSCLC
A comprehensive review of clinical trial data indicates that befotertinib monomesilate, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), offers significant improvements in clinical outcomes for patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) harboring EGFR mutations when compared to first-generation TKIs such as gefitinib and erlotinib.
Befotertinib has shown superior efficacy in terms of progression-free survival (PFS) in first-line treatment for patients with EGFR mutation-positive NSCLC.[1][2] This notable advantage, coupled with a manageable safety profile, positions befotertinib as a promising therapeutic option for this patient population.
Efficacy Data: A Head-to-Head Comparison
Clinical trial data provides a clear quantitative comparison between befotertinib and first-generation EGFR TKIs. A multicenter, open-label, randomized phase 3 study directly comparing befotertinib to icotinib, a first-generation TKI, in the first-line setting for patients with EGFR-mutated locally advanced or metastatic NSCLC, provides the most direct evidence of befotertinib's superior efficacy.
| Efficacy Endpoint | Befotertinib | Icotinib (First-Generation TKI) | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival (PFS) | 22.1 months | 13.8 months | 0.49 (0.36–0.68) | <0.0001 |
Table 1: Comparison of Median Progression-Free Survival in a Phase 3 Trial.[1]
First-generation EGFR TKIs, gefitinib and erlotinib, have historically demonstrated objective response rates (ORRs) ranging from 64% to 74% and a median PFS of 6 to 11 months.[3] In contrast, befotertinib has shown a median PFS of 22.1 months in a head-to-head comparison with a first-generation TKI.[1]
For patients who have developed resistance to first- or second-generation EGFR TKIs due to the T790M mutation, befotertinib has also demonstrated significant clinical activity. In a phase 2 study, befotertinib achieved an objective response rate (ORR) of 67.6% in this patient population.[4]
Experimental Protocols
The findings are supported by robust clinical trial methodologies.
Phase 3 Randomized Controlled Trial: Befotertinib vs. Icotinib
-
Study Design: This was a multicenter, open-label, randomized, controlled phase 3 study conducted at 39 hospitals in China.[1][2]
-
Patient Population: Eligible patients were 18 years of age or older with histologically confirmed locally advanced or metastatic stage IIIB, IIIC, or IV unresectable NSCLC, and confirmed exon 19 deletions or exon 21 Leu858Arg mutation.[2]
-
Treatment Arms: Patients were randomly assigned (1:1) to receive either oral befotertinib (75-100 mg once daily) or oral icotinib (125 mg three times per day) in 21-day cycles until disease progression or withdrawal criteria were met.[2]
-
Primary Endpoint: The primary endpoint was independent review committee (IRC)-assessed progression-free survival.[1][2]
-
Randomization: Randomization was stratified by the type of EGFR mutation, CNS metastasis status, and gender.[2]
Phase 2 Single-Arm Study: Befotertinib in T790M-Mutated NSCLC
-
Study Design: This was a single-arm, open-label, phase 2 study conducted at 49 hospitals across mainland China.[4]
-
Patient Population: The study enrolled patients with locally advanced or metastatic NSCLC harboring the EGFR T790M mutation whose disease had progressed after prior first- or second-generation EGFR TKI therapy.[4]
-
Treatment: Patients received oral befotertinib once daily.[4][5]
-
Primary Endpoint: The primary endpoint was the objective response rate (ORR) assessed by an independent review committee.[4][5]
Mechanism of Action and Signaling Pathway
Befotertinib is a third-generation, irreversible EGFR TKI.[6] It is designed to selectively inhibit both the sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[6][7] First-generation TKIs, in contrast, are reversible inhibitors and are less effective against the T790M mutation.[6]
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation, triggers downstream signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[8][9] In NSCLC with activating EGFR mutations, these pathways are constitutively active, driving tumor growth.[8] EGFR TKIs work by blocking the tyrosine kinase domain of the EGFR, thereby inhibiting these downstream signaling cascades.
Clinical Trial Workflow
The process of evaluating the efficacy and safety of new drugs like befotertinib follows a structured clinical trial workflow.
References
- 1. Befotertinib: one more drug targeting EGFR—the more may be the merrier - Sacchi de Camargo Correia - Chinese Clinical Oncology [cco.amegroups.org]
- 2. researchgate.net [researchgate.net]
- 3. Evolving Treatment Landscape in First-Line EGFR-Mutant NSCLC: New Insights Into Combination Therapies [sponsored.harborsidestudio.com]
- 4. Efficacy and Safety of Befotertinib (D-0316) in Patients With EGFR T790M-Mutated NSCLC That Had Progressed After Prior EGFR Tyrosine Kinase Inhibitor Therapy: A Phase 2, Multicenter, Single-Arm, Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Befotertinib for patients with pretreated EGFR T790M mutated locally advanced or metastatic NSCLC: Final overall survival results from a phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Befotertinib Mesylate? [synapse.patsnap.com]
- 7. Facebook [cancer.gov]
- 8. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Befotertinib: A Comparative Analysis of Efficacy Against EGFR Mutations in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Befotertinib (D-0316), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with other therapeutic alternatives for non-small cell lung cancer (NSCLC) harboring specific EGFR mutations. The following sections detail Befotertinib's performance based on available clinical and preclinical data, outline relevant experimental methodologies, and visualize key biological pathways and workflows.
Efficacy and Clinical Performance
Befotertinib has demonstrated significant clinical activity in patients with NSCLC harboring EGFR mutations, particularly those with the T790M resistance mutation and as a first-line treatment for common activating mutations.
Table 1: Clinical Efficacy of Befotertinib in EGFR-Mutated NSCLC
| Clinical Trial | Patient Population | Treatment Arm | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| NCT03861156 (Phase 2) [1][2] | EGFR T790M-mutated NSCLC (previously treated with EGFR TKI) | Befotertinib (75-100 mg) | 67.6% (IRC-assessed) | 16.6 months (IRC-assessed) |
| NCT04206072 (Phase 3) [3] | First-line EGFR-mutated (Exon 19 del or L858R) NSCLC | Befotertinib (75-100 mg) | Not Reported | 22.1 months (IRC-assessed) |
| Icotinib (125 mg TID) | Not Reported | 13.8 months (IRC-assessed) |
IRC: Independent Review Committee; TID: Three times a day.
In the NCT03861156 study, Befotertinib showed substantial efficacy in patients with the T790M mutation, a common mechanism of resistance to first- and second-generation EGFR TKIs.[1][2] The phase 3 NCT04206072 trial established Befotertinib's superiority over the first-generation TKI Icotinib in the first-line setting for patients with common EGFR activating mutations.[3]
Efficacy Against Uncommon EGFR Mutations
While extensive data on Befotertinib's efficacy against a wide range of uncommon EGFR mutations is still emerging, a case report has documented a positive response in a patient with a complex EGFR G719X/S768I mutation.[4] This suggests that Befotertinib may be a promising therapeutic option for NSCLC with a broader spectrum of EGFR alterations. A clinical trial (NCT05007938) is currently underway to further investigate the efficacy of Befotertinib in patients with uncommon EGFR mutations, including G719X, S768I, and L861Q.
Comparative Landscape with Other EGFR TKIs
Befotertinib is a third-generation EGFR TKI, a class that includes the well-established drug, Osimertinib. These inhibitors are designed to be effective against both activating EGFR mutations and the T790M resistance mutation while sparing wild-type EGFR to a greater extent than earlier generation TKIs.[5][6]
Table 2: Comparison of Third-Generation EGFR TKIs (Clinical Data)
| Drug | Key Indication | Median PFS (First-Line) | Median PFS (T790M-positive) |
| Befotertinib | EGFR-mutated NSCLC (First-line and T790M-positive) | 22.1 months[3] | 16.6 months[1] |
| Osimertinib | EGFR-mutated NSCLC (First-line and T790M-positive) | 18.9 months | 10.1 months |
PFS data for Osimertinib is based on the FLAURA and AURA3 trials, respectively.
Mechanism of Action and Signaling Pathways
Third-generation EGFR TKIs like Befotertinib irreversibly bind to the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain. This covalent bond leads to sustained inhibition of EGFR signaling.
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[8] Mutations in the EGFR gene can lead to its constitutive activation, driving tumorigenesis. The two major downstream signaling cascades activated by EGFR are the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.[8][9]
Acquired Resistance to Third-Generation EGFR TKIs
Despite the initial efficacy of third-generation EGFR TKIs, acquired resistance inevitably develops. The mechanisms of resistance are diverse and can be broadly categorized as EGFR-dependent or EGFR-independent.
-
EGFR-dependent mechanisms: These involve the acquisition of new mutations in the EGFR gene, with the C797S mutation being a notable example.[10]
-
EGFR-independent mechanisms: These involve the activation of bypass signaling pathways that circumvent the need for EGFR signaling. MET amplification is a well-documented mechanism of resistance in this category.[5][11]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of EGFR TKIs.
Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified EGFR kinase domains (wild-type and mutant).
General Protocol:
-
Reagents: Recombinant human EGFR kinase domains (wild-type, L858R, Exon 19 deletion, T790M, etc.), ATP, a suitable kinase substrate (e.g., a synthetic peptide), kinase assay buffer, and the test compound (e.g., Befotertinib).
-
Procedure: a. The EGFR kinase, substrate, and varying concentrations of the test compound are incubated in a microplate. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as HTRF (Homogeneous Time-Resolved Fluorescence) or by measuring ATP depletion (e.g., Kinase-Glo®).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-compound control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Viability/Proliferation Assay (Cell-Based Assay)
Objective: To assess the effect of a compound on the viability and proliferation of cancer cell lines harboring specific EGFR mutations.
General Protocol:
-
Cell Lines: A panel of NSCLC cell lines with known EGFR statuses (e.g., PC-9 for Exon 19 deletion, H1975 for L858R/T790M).
-
Procedure: a. Cells are seeded in multi-well plates and allowed to adhere overnight. b. The cells are then treated with a range of concentrations of the test compound. c. After a defined incubation period (e.g., 72 hours), cell viability is assessed using a metabolic assay such as MTS or CellTiter-Glo®, which measures metabolic activity or ATP levels, respectively, as an indicator of the number of viable cells.
-
Data Analysis: The percentage of viable cells is calculated for each compound concentration relative to a vehicle-treated control. The IC50 value is determined by plotting the data on a dose-response curve.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
General Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure: a. Human NSCLC cells with specific EGFR mutations are subcutaneously or orthotopically implanted into the mice. b. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. c. The treatment group receives the test compound (e.g., Befotertinib) administered orally at a specified dose and schedule. The control group receives a vehicle. d. Tumor volume is measured regularly using calipers. Body weight and general health of the mice are also monitored. e. At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Tumor growth curves are plotted for each group. The efficacy of the treatment is assessed by comparing the tumor growth in the treated group to the control group. Metrics such as tumor growth inhibition (TGI) can be calculated.
References
- 1. Efficacy and Safety of Befotertinib (D-0316) in Patients With EGFR T790M-Mutated NSCLC That Had Progressed After Prior EGFR Tyrosine Kinase Inhibitor Therapy: A Phase 2, Multicenter, Single-Arm, Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Befotertinib for patients with pretreated EGFR T790M mutated locally advanced or metastatic NSCLC: Final overall survival results from a phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Befotertinib (D-0316) versus icotinib as first-line therapy for patients with EGFR-mutated locally advanced or metastatic non-small-cell lung cancer: a multicentre, open-label, randomised phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of befotertinib in non-small cell lung cancer harboring uncommon compound EGFR mutations G719X and S768I: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance mechanisms and overcoming strategies of the third-generation EGFR-TKI in non-small cell lung cancer [xuebao.shsmu.edu.cn]
- 11. Frontiers | Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance [frontiersin.org]
A Comparative Analysis of Befotertinib and Afatinib in NSCLC Cell Lines: An In-Vitro Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), Befotertinib and Afatinib, focusing on their in-vitro performance in non-small cell lung cancer (NSCLC) cell lines. While both drugs are potent inhibitors of EGFR, they belong to different generations of TKIs, which is reflected in their mechanisms of action and efficacy against various EGFR mutations.
Disclaimer: Direct head-to-head in-vitro studies comparing Befotertinib and Afatinib across a comprehensive panel of NSCLC cell lines in a single study are limited in the publicly available literature. Therefore, the quantitative data presented here is compiled from various sources and should be interpreted with caution. The primary focus of this guide is to highlight the well-established mechanistic differences and to present the available data to inform future research.
Introduction: A Tale of Two Generations
Afatinib , a second-generation EGFR-TKI, irreversibly binds to the ErbB family of receptors (EGFR, HER2, and HER4)[1]. Its efficacy is well-documented in NSCLC with common activating EGFR mutations, such as exon 19 deletions and the L858R mutation[2]. However, its effectiveness is limited in tumors that have acquired the T790M resistance mutation[3].
Befotertinib (also known as D-0316) is a novel, third-generation EGFR-TKI designed to overcome this limitation[4][5]. It selectively and potently inhibits both the sensitizing EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR, which is expected to result in a better safety profile[1][5].
Quantitative Analysis: In-Vitro Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the available IC50 values for Afatinib in several common NSCLC cell lines. Direct comparative IC50 values for Befotertinib from the same studies were not available.
| Cell Line | EGFR Mutation Status | Afatinib IC50 (nM) | Befotertinib IC50 (nM) |
| HCC827 | Exon 19 deletion | ~0.7 - 13.06 | Data not available |
| PC-9 | Exon 19 deletion | ~0.8 - 77.26 | Data not available |
| NCI-H1975 | L858R + T790M | ~57 | Data not available |
| NCI-H1650 | Exon 19 deletion | ~7000 | Data not available |
Data for Afatinib IC50 values were compiled from multiple sources[3][6][7][8][9]. The range of values reflects the variability between different experimental setups. Data for Befotertinib was not available in a directly comparable format.
While direct IC50 comparisons are lacking, the known mechanism of third-generation EGFR TKIs like Befotertinib suggests a high potency against cell lines harboring the T790M mutation, such as NCI-H1975, where second-generation inhibitors like Afatinib are significantly less effective[3].
Impact on Cellular Processes
Inhibition of Cell Proliferation
Both Befotertinib and Afatinib are designed to inhibit the proliferation of NSCLC cells driven by EGFR mutations. Afatinib has been shown to effectively inhibit the proliferation of NSCLC cells with activating EGFR mutations[6]. Befotertinib, as a third-generation inhibitor, is expected to show potent anti-proliferative activity in both activating and T790M-positive EGFR mutant cell lines[4].
Induction of Apoptosis
Inhibition of the EGFR signaling pathway by TKIs can lead to the induction of apoptosis (programmed cell death) in cancer cells. Studies have shown that Afatinib can induce apoptosis in NSCLC cells, particularly those with EGFR mutations[6]. The combination of Afatinib with other agents has also been shown to enhance apoptosis in resistant cell lines[6]. Befotertinib is anticipated to induce apoptosis in a similar manner in sensitive cell lines, including those resistant to earlier generation TKIs.
Experimental Protocols
The following are detailed methodologies for key experiments used to compare the in-vitro efficacy of EGFR TKIs.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed NSCLC cells (e.g., NCI-H1975, HCC827, PC-9) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with a range of concentrations of Befotertinib and Afatinib for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine.
-
Cell Treatment: Treat NSCLC cells with Befotertinib and Afatinib at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
Western Blotting for EGFR Signaling Pathway
This technique is used to detect the phosphorylation status of EGFR and downstream signaling proteins.
-
Cell Lysis: Treat NSCLC cells with Befotertinib and Afatinib for 2-4 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizing the Mechanisms
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and points of inhibition by Befotertinib and Afatinib.
Experimental Workflow for In-Vitro Drug Comparison
Caption: General experimental workflow for comparing the in-vitro effects of TKIs on NSCLC cell lines.
Conclusion
Befotertinib and Afatinib represent two distinct generations of EGFR TKIs with different mechanisms of action and efficacy profiles. Afatinib is a potent second-generation inhibitor effective against common EGFR mutations, while Befotertinib is a third-generation inhibitor designed to also target the T790M resistance mutation. While direct, comprehensive in-vitro comparative data is still emerging, the available information underscores the importance of selecting the appropriate TKI based on the specific EGFR mutation status of the tumor. Further head-to-head in-vitro studies are warranted to provide a more definitive quantitative comparison of these two important therapeutic agents.
References
- 1. Efficacy and Safety of Befotertinib (D-0316) in Patients With EGFR T790M-Mutated NSCLC That Had Progressed After Prior EGFR Tyrosine Kinase Inhibitor Therapy: A Phase 2, Multicenter, Single-Arm, Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Befotertinib for patients with pretreated EGFR T790M mutated locally advanced or metastatic NSCLC: Final overall survival results from a phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Evaluating Befotertinib's Activity in Osimertinib-Resistant Lung Cancer Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of befotertinib's efficacy in non-small cell lung cancer (NSCLC) models that have developed resistance to osimertinib. We present available preclinical data for befotertinib alongside other fourth-generation EGFR tyrosine kinase inhibitors (TKIs) and alternative therapeutic strategies, offering a quantitative and methodological resource to inform future research and development.
The emergence of resistance to the third-generation EGFR TKI osimertinib presents a significant clinical challenge in the management of EGFR-mutant NSCLC. Resistance mechanisms are broadly categorized as either EGFR-dependent, most commonly the C797S mutation, or EGFR-independent, such as MET amplification and activation of bypass signaling pathways.[1] Fourth-generation EGFR TKIs are being developed to overcome these resistance mechanisms. This guide evaluates the current preclinical evidence for befotertinib in this context and compares its activity with that of other emerging therapeutic options.
Comparative Efficacy of EGFR TKIs in Osimertinib-Resistant Models
Current preclinical data on befotertinib's activity in osimertinib-resistant models is limited. However, a key study provides a direct, albeit qualitative, comparison. In a study utilizing Ba/F3 cells engineered to express various osimertinib-resistant secondary mutations, befotertinib, along with other third-generation TKIs (alflutinib, lazertinib, rezivertinib, and almonertinib), was found to be refractory.[2] In contrast, the fourth-generation TKI, BI-4020, demonstrated inhibitory activity against C797S-positive cells in the same study.[2]
To provide a broader context for evaluating befotertinib, the following table summarizes the in vitro efficacy (IC50 values) of several fourth-generation EGFR TKIs against cell lines harboring the C797S mutation, a key driver of osimertinib resistance.
Table 1: In Vitro Activity (IC50, nM) of Fourth-Generation EGFR TKIs in C797S Mutant Cell Lines
| Compound | Cell Line/EGFR Mutation | IC50 (nM) | Reference |
| BLU-945 | Ba/F3 (L858R/T790M/C797S) | 3.2 | [3] |
| Ba/F3 (ex19Del/T790M/C797S) | 4.0 | [3] | |
| H1975 (L858R/T790M) | 1.1 | [3] | |
| BBT-176 | Ba/F3 (19Del/C797S) | 42 | [4] |
| Ba/F3 (19Del/T790M/C797S) | 49 | [4] | |
| Ba/F3 (L858R/C797S) | 183 | [4] | |
| Ba/F3 (L858R/T790M/C797S) | 202 | [4] | |
| BDTX-1535 | Ba/F3 (L858R/T790M/C797S) | <10 | [5] |
| BI-4020 | BaF3 (del19/T790M/C797S) | 790 | [3] |
| Osimertinib | Ba/F3 (19Del/C797S) | 869 | [4] |
| Ba/F3 (19Del/T790M/C797S) | 1134 | [4] | |
| Ba/F3 (L858R/C797S) | 2799 | [4] | |
| Ba/F3 (L858R/T790M/C797S) | 2685 | [4] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency.
Alternative Strategies to Overcome Osimertinib Resistance
Beyond single-agent fourth-generation TKIs, combination therapies are a key area of investigation for overcoming osimertinib resistance. For resistance driven by MET amplification, combining an EGFR TKI with a MET inhibitor has shown promise.[6] For instance, the combination of osimertinib and the MET inhibitor savolitinib has been explored in clinical trials for patients with MET-amplified, EGFR-mutant NSCLC who have progressed on a prior EGFR TKI.[7]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments used to evaluate the efficacy of TKIs in osimertinib-resistant models.
Generation of Osimertinib-Resistant Cell Lines
A common method for developing osimertinib-resistant cell lines involves continuous exposure of a parental EGFR-mutant NSCLC cell line (e.g., PC-9, HCC827, or NCI-H1975) to escalating concentrations of osimertinib over a prolonged period.
Experimental workflow for generating osimertinib-resistant cell lines.
Cell Viability Assay (MTT Assay)
Cell viability assays are fundamental for determining the cytotoxic effects of drugs on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the test compound (e.g., befotertinib, comparator TKIs) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for EGFR Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of key proteins in the EGFR signaling pathway, providing insights into the mechanism of drug action.
Workflow for Western blot analysis of EGFR signaling.
In Vivo Xenograft Model
Animal models are essential for evaluating the in vivo efficacy of anti-cancer drugs. Xenograft models involve the transplantation of human cancer cells into immunocompromised mice.
-
Cell Implantation: Subcutaneously inject osimertinib-resistant NSCLC cells into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, befotertinib, comparator drugs). Administer the treatments according to the specified dose and schedule (e.g., oral gavage daily).
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: Continue the experiment until a predetermined endpoint is reached (e.g., tumor volume reaches a specific size, or a set number of days).
-
Data Analysis: Analyze the tumor growth inhibition for each treatment group compared to the vehicle control.
Signaling Pathways in Osimertinib Resistance
Understanding the signaling pathways involved in osimertinib resistance is critical for developing effective therapeutic strategies. The two primary mechanisms are on-target EGFR mutations and the activation of bypass tracks.
On-Target Resistance: The EGFR C797S Mutation
The C797S mutation in the EGFR kinase domain prevents the covalent binding of osimertinib, rendering it ineffective. Fourth-generation EGFR TKIs are being designed to inhibit EGFR through alternative mechanisms that are not affected by the C797S mutation.
Simplified EGFR signaling pathway with C797S-mediated osimertinib resistance.
Bypass Track Activation: MET Amplification
MET amplification leads to the activation of downstream signaling pathways independent of EGFR, thereby bypassing the inhibitory effect of osimertinib. This provides a rationale for combination therapies that co-target both EGFR and MET.
MET amplification as a bypass mechanism for osimertinib resistance.
References
- 1. targetedonc.com [targetedonc.com]
- 2. mdpi.com [mdpi.com]
- 3. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BBT-176, a Novel Fourth-Generation Tyrosine Kinase Inhibitor for Osimertinib-Resistant EGFR Mutations in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting C797S mutations and beyond in non-small cell lung cancer—a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bohrium.com [bohrium.com]
Safety Operating Guide
Navigating the Final Steps: A Guide to the Safe Disposal of Befotertinib Monomesilate
For Immediate Implementation by Laboratory and Clinical Research Professionals
This document provides essential, direct guidance on the proper disposal procedures for befotertinib monomesilate, an investigational tyrosine kinase inhibitor. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance. The following step-by-step instructions are designed to provide clarity and build confidence in the handling of this and other investigational pharmaceutical compounds.
Core Principles of Investigational Drug Disposal
The disposal of investigational drugs like befotertinib monomesilate is governed by stringent regulations from agencies such as the Environmental Protection Agency (EPA) and may be subject to institutional and state-level requirements.[1][2][3] The fundamental principle is that these compounds must be treated as hazardous waste unless explicitly determined otherwise.[2] Flushing down drains or disposal in regular trash is strictly prohibited for hazardous pharmaceutical waste.[1]
Procedural Workflow for Disposal
The following procedure outlines the necessary steps for the safe and compliant disposal of befotertinib monomesilate, from initial preparation to final handover for destruction.
Step 1: Personnel Training and Preparation
All personnel handling befotertinib monomesilate waste must complete training on chemical waste management and the handling of hazardous pharmaceuticals.[1][4] This training should be renewed annually.[4] Before beginning any disposal procedures, ensure all necessary Personal Protective Equipment (PPE) is worn, including gloves, lab coat, and safety glasses.
Step 2: Waste Segregation and Containerization
-
Select a Compatible Container : Use a designated, compatible hazardous waste container, which may be made of glass or plastic depending on the physical state of the waste (solid or liquid).[4] For vials, syringes, and other containers holding befotertinib monomesilate, they can typically be disposed of "as is" without being emptied.[4]
-
Labeling : Obtain and affix a HAZARDOUS WASTE label to the container.[4] No other labels are acceptable.[4] The label must be completed with the following information:
-
Principal Investigator (PI) Name
-
Storage Location (Building and Room Number)
-
Contact Phone Number
-
Chemical Name: "Befotertinib monomesilate" (no abbreviations) and concentration/percentage.[4]
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage : The labeled waste container must be stored in a registered Satellite Accumulation Area (SAA).[4] An SAA can be a designated and locked cabinet or a secondary containment tub.[4]
-
Weekly Inspections : The research team must inspect each container in the SAA weekly and document these inspections on an SAA Inspection Log.[4] These logs must be available for review by Environmental Health and Safety (EHS) and other regulatory bodies.[4]
Step 4: Arranging for Disposal
-
Initiate Pickup Request : To begin the disposal process, complete and submit a Chemical Waste Disposal Request Form to your institution's EHS department.[4]
-
Documentation : Ensure that the EHS team provides a copy of the completed form at the time of pickup for your research records.[4] The date of pickup by EHS is considered the official disposal date.[4]
Step 5: Final Disposition
All collected investigational drug waste is typically consolidated and transported to an EPA-permitted incinerator by a certified hazardous materials vendor.[4][5] This ensures that the waste is destroyed in compliance with all federal and state regulations.[2][4]
Quantitative Data Summary
Due to the investigational nature of befotertinib monomesilate, specific quantitative disposal parameters are not publicly available. The following table summarizes the general requirements for hazardous pharmaceutical waste.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Pharmaceutical Waste | General practice for investigational drugs |
| Disposal Method | Incineration at an EPA-permitted facility | [4][5] |
| Container Type | Compatible glass or plastic | [4] |
| Labeling Requirement | Official "HAZARDOUS WASTE" label | [4] |
| Storage Location | Registered Satellite Accumulation Area (SAA) | [4] |
| Inspection Frequency | Weekly | [4] |
Key Experimental Protocols
While a specific protocol for befotertinib monomesilate disposal is not available, the following general protocol for handling and preparing cytotoxic/hazardous drug waste for disposal is applicable.
Protocol: Preparation of Hazardous Drug Waste for Disposal
-
Objective : To safely contain and label befotertinib monomesilate waste for disposal.
-
Materials :
-
Personal Protective Equipment (gloves, lab coat, safety glasses)
-
Designated hazardous waste container
-
HAZARDOUS WASTE labels
-
SAA Inspection Log
-
Chemical Waste Disposal Request Form
-
-
Procedure :
-
Don all required PPE.
-
Place all items contaminated with befotertinib monomesilate (e.g., vials, syringes, contaminated gloves, bench paper) directly into the designated hazardous waste container.
-
Once the container is full or the experiment is complete, securely close the container.
-
Affix a completed HAZARDOUS WASTE label to the container.
-
Place the container in the designated and registered SAA.
-
Log the container on the SAA Inspection Log and perform weekly inspections.
-
When ready for pickup, complete and submit the Chemical Waste Disposal Request Form to EHS.
-
Retain all documentation for your records.
-
Visualizing the Disposal Pathway
The following diagrams illustrate the logical flow of the disposal process for befotertinib monomesilate.
Caption: Workflow for the disposal of befotertinib monomesilate.
Caption: Key relationships in the drug disposal process.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
